4-(3-Thiophen-2-ylmethyl-thioureido)-benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(thiophen-2-ylmethylcarbamothioylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2/c16-12(17)9-3-5-10(6-4-9)15-13(18)14-8-11-2-1-7-19-11/h1-7H,8H2,(H,16,17)(H2,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTAQSRXTWLURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=S)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Structure Analysis of Thiophene-Substituted Thiourea Derivatives: Synthesis, Characterization, and Computational Insights
Introduction: The Pharmacophore Paradigm
In modern rational drug design, the fusion of a thiophene ring with a thiourea linkage creates a highly versatile pharmacophore. Thiophene-substituted thiourea derivatives exhibit a broad spectrum of biological activities, functioning as potent antimicrobial, antitubercular, and anticancer agents[1][2]. The efficacy of these molecules stems from their unique electronic properties: the electron-rich thiophene ring enhances lipophilicity for membrane penetration, while the thiourea moiety (N–C(=S)–N) acts as a bidentate ligand, capable of extensive inter- and intramolecular hydrogen bonding and transition metal chelation [4].
To fully harness their therapeutic potential, researchers must move beyond basic synthesis and employ a rigorous, multi-disciplinary approach to structural analysis. This guide provides an in-depth, self-validating framework for the synthesis, spectroscopic characterization, and computational evaluation of these critical derivatives.
Rational Synthesis Workflow
The synthesis of unsymmetrical thiophene-substituted thioureas typically proceeds via an isothiocyanate intermediate. As an application scientist, I prioritize this route because it avoids the use of highly toxic phosgene derivatives and provides excellent yields under mild conditions.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Each phase contains observable checkpoints to ensure reaction fidelity before proceeding.
Step 1: Precursor Activation
-
Dissolve 10 mmol of 3-thiophenecarboxylic acid in 20 mL of anhydrous dichloromethane (DCM).
-
Add a catalytic amount of dimethylformamide (DMF), followed by the dropwise addition of 15 mmol of thionyl chloride (SOCl₂).
-
Reflux the mixture for 3 hours. Causality: The DMF forms a Vilsmeier-Haack type intermediate, significantly accelerating the conversion of the carboxylic acid to the highly reactive thiophene-carbonyl chloride.
-
Evaporate the excess SOCl₂ and solvent under reduced pressure to yield the crude acid chloride.
Step 2: Isothiocyanate Formation
-
Dissolve the crude acid chloride in 30 mL of anhydrous acetone.
-
Add 12 mmol of ammonium thiocyanate (NH₄SCN) in one portion.
-
Stir at room temperature for 1 hour.
-
Self-Validation Checkpoint: The reaction will generate a dense, white precipitate of ammonium chloride (NH₄Cl). We utilize anhydrous acetone not merely for reagent solubility, but because NH₄Cl is entirely insoluble in it. The cessation of new precipitate formation visually confirms the complete conversion to the isothiocyanate intermediate, driving the equilibrium forward via Le Chatelier's principle.
Step 3: Amine Coupling
-
Filter the mixture to remove the NH₄Cl precipitate.
-
To the clear filtrate containing the isothiocyanate, add 10 mmol of the desired primary aromatic amine (e.g., an aniline derivative) dropwise over 15 minutes.
-
Causality: The dropwise addition is critical. The coupling reaction is highly exothermic; rapid addition causes localized overheating, which promotes the degradation of the isothiocyanate and the formation of unwanted symmetrical thiourea byproducts.
-
Stir for 2 hours, then pour the mixture into ice-cold water. Filter the resulting solid, wash with water, and recrystallize from ethanol to yield the pure thiophene-substituted thiourea [1].
Workflow of thiophene-thiourea synthesis, characterization, and biological validation.
Spectroscopic Characterization (E-E-A-T)
Accurate structural elucidation is paramount. The presence of the thiocarbonyl (C=S) group adjacent to nitrogen atoms creates distinct electronic environments that must be verified through orthogonal spectroscopic techniques [3].
Quantitative Data Presentation
The following table summarizes the diagnostic signals used to confirm the structural integrity of the synthesized derivatives.
| Technique | Functional Group / Atom | Typical Signal Range | Causality & Assignment |
| FT-IR | N-H stretch | 3150 – 3300 cm⁻¹ | Broadened due to extensive intermolecular N-H···S and N-H···O hydrogen bonding in the solid state. |
| FT-IR | C=O stretch | 1650 – 1680 cm⁻¹ | Shifted lower than typical amides due to extended conjugation with the thiourea system. |
| FT-IR | C=S stretch | 1200 – 1250 cm⁻¹ | Strong, sharp peak confirming the presence of the thiocarbonyl moiety. |
| ¹H NMR | N-H protons | 10.5 – 12.5 ppm | Extreme downfield shift caused by the anisotropic deshielding effect of adjacent C=O and C=S groups, compounded by intramolecular hydrogen bonding. |
| ¹H NMR | Thiophene protons | 7.0 – 8.0 ppm | Aromatic region; multiplicity (doublets/multiplets) depends strictly on the substitution pattern of the thiophene ring. |
| ¹³C NMR | C=S carbon | 175 – 185 ppm | Highly deshielded carbon due to the electronegativity and polarizability of the sulfur atom. |
X-Ray Crystallography Insights
For solid-state validation, single-crystal X-ray diffraction (XRD) is the gold standard. In thiophene-thiourea derivatives, XRD frequently reveals a pseudo-six-membered ring formed by an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen (N-H···O=C). This conformational locking is a critical determinant of the molecule's ability to dock into enzymatic active sites [1].
Computational Analysis: DFT and Molecular Docking
Empirical data must be substantiated by theoretical models to understand the molecule's reactivity and biological mechanism.
Density Functional Theory (DFT)
We employ the B3LYP functional paired with a 6-311++G(d,p) basis set [3].
-
Causality of Method Choice: The inclusion of diffuse functions (++) is non-negotiable for sulfur-containing compounds. Sulfur's highly polarizable valence shell requires adequate spatial representation to accurately calculate the HOMO-LUMO energy gap and Mulliken charge distributions.
-
Insights: DFT calculations typically reveal that the Highest Occupied Molecular Orbital (HOMO) is localized over the sulfur atom of the thiourea group, confirming it as the primary nucleophilic center for metal chelation or interaction with electrophilic residues in target proteins.
Molecular Docking
To predict antimicrobial or antitubercular efficacy, the optimized 3D coordinates from the DFT calculations are used as ligands in molecular docking simulations against target proteins (e.g., the Mycobacterium tuberculosis protein 2X23) [2]. The docking algorithms consistently show that the thiourea sulfur and any halogen substituents on the aromatic rings act as the primary anchor points, forming strong interactions with the target's binding pocket.
Conclusion
The development of thiophene-substituted thiourea derivatives requires a seamless integration of synthetic chemistry, rigorous spectroscopic validation, and advanced computational modeling. By understanding the causality behind solvent choices, interpreting the extreme deshielding in NMR spectra, and applying appropriate basis sets in DFT calculations, researchers can rationally design highly potent drug candidates with predictable and verifiable biological activities.
References
-
Saeed, S., Rashid, N., Ali, M., Hussain, R., & Jones, P. G. (2010). "Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives." European Journal of Chemistry. URL: [Link]
-
Erol, E., et al. (2023). "Novel thiourea derivatives against Mycobacterium tuberculosis: synthesis, characterization and molecular docking studies." Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL: [Link]
-
Al-Otaibi, A., et al. (2021). "Synthesis, X-ray crystal structures, spectroscopic characterization, DFT calculations, and molecular docking study of new N-(4-chlorobutanoyl)-N'-(2-, 3-, and 4-methoxyphenyl)thiourea derivatives." Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis). URL: [Link]
-
Limban, C., et al. (2023). "New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities." Antibiotics (PMC). URL: [Link]
Biological activity of thiophene-benzoic acid hybrid compounds
An In-Depth Technical Guide to the Biological Activity of Thiophene-Benzoic Acid Hybrid Compounds
Abstract
In the landscape of modern medicinal chemistry, the strategic hybridization of known pharmacophores has emerged as a powerful paradigm for the discovery of novel therapeutic agents with enhanced efficacy and unique mechanisms of action. This guide delves into the synergistic potential of combining two privileged scaffolds: the electron-rich thiophene ring and the versatile benzoic acid moiety. Thiophene and its derivatives are integral to numerous FDA-approved drugs, valued for their diverse biological activities and their role as bioisosteres of phenyl rings.[1][2][3] Similarly, the benzoic acid scaffold is a cornerstone in drug design, with its carboxylic acid group serving as a critical anchor for interactions with biological targets.[4] This document provides a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of thiophene-benzoic acid hybrid compounds, with a focus on their applications as anticancer, anti-inflammatory, and antimicrobial agents. We will dissect the causalities behind experimental designs, present detailed protocols for key biological assays, and visualize complex molecular pathways to offer a holistic resource for researchers and drug development professionals.
The Rationale for Hybridization: Thiophene and Benzoic Acid
The fusion of a thiophene ring with a benzoic acid derivative is a deliberate design strategy aimed at creating a single molecular entity with a multi-faceted biological profile.
-
The Thiophene Moiety: As a five-membered aromatic heterocycle containing a sulfur atom, thiophene is not merely a structural component but an active contributor to a molecule's pharmacological profile.[1][5] Its sulfur atom can engage in hydrogen bonding and other non-covalent interactions, while the aromatic ring system allows for π-π stacking with biological targets.[1] Thiophene's structural similarity to a benzene ring allows it to act as a bioisostere, often improving physicochemical properties like solubility and metabolic stability.[3] This scaffold is present in a wide array of marketed drugs, demonstrating its versatility across therapeutic areas including oncology, inflammation, and infectious diseases.[5][6][7][8]
-
The Benzoic Acid Moiety: The benzoic acid core provides a synthetically tractable and structurally rigid scaffold. Its defining feature, the carboxylic acid group, is a potent hydrogen bond donor and acceptor, frequently anchoring the molecule within the active site of enzymes or receptors.[4] The aromatic ring can be readily functionalized with various substituents to modulate electronic properties, lipophilicity, and steric bulk, thereby fine-tuning the compound's pharmacokinetic and pharmacodynamic profile.[4]
By covalently linking these two pharmacophores, medicinal chemists aim to unlock novel biological activities, enhance potency, and potentially overcome drug resistance mechanisms.
Caption: Rationale for Thiophene-Benzoic Acid Hybridization.
Anticancer Activity
The development of novel anticancer agents remains a paramount challenge in medicine. Thiophene-benzoic acid hybrids have emerged as a promising class of compounds that exert their effects through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.[9][10]
Mechanism of Action: Targeting Signaling Pathways
Thiophene analogs are known to bind to a wide array of cancer-specific protein targets.[9][10] When hybridized with benzoic acid, these compounds can gain new or enhanced inhibitory activities. One such target is the RhoA/ROCK pathway, which is crucial for cellular processes that promote tumor growth and metastasis.
A notable example involves benzo[b]thiophene-3-carboxylic acid derivatives. These compounds have been synthesized and evaluated as inhibitors of the RhoA GTPase.[11] The inhibition of this pathway disrupts the formation of stress fibers and suppresses myosin light chain phosphorylation, ultimately leading to reduced cell proliferation, migration, and invasion, and the promotion of apoptosis.[11]
Caption: Inhibition of the RhoA/ROCK Pathway by a Thiophene Hybrid.
Structure-Activity Relationship (SAR) and Data
SAR studies are crucial for optimizing lead compounds. For anticancer thiophene-benzoic acid hybrids, the nature and position of substituents on both rings significantly influence cytotoxicity. For instance, the compound 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid has demonstrated significant anticancer activity by inducing apoptosis.[12]
| Compound ID | Structure | Target Cell Line | IC50 (µM) | Reference |
| 1 | 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid | HepG2 (Liver Carcinoma) | 239.88 | [12] |
| b19 | Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative | MDA-MB-231 (Breast Cancer) | Data not specified, but showed significant inhibition | [11] |
| TP 5 | Thiophene Derivative | HepG2, SMMC-7721 | Identified as most potent in series | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary test for anticancer drug screening.
Causality Behind Choices:
-
Cell Line: HepG2 (human liver cancer) is chosen as it is a well-characterized and commonly used model for in vitro anticancer studies.[12]
-
Positive Control: Doxorubicin is a standard chemotherapeutic agent used to validate that the assay system can detect cytotoxic effects.
-
Vehicle Control: DMSO is used to dissolve the test compounds. This control ensures that the solvent itself does not have a significant effect on cell viability at the concentration used.
-
MTT Reagent: The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells, specifically by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
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Compound Preparation: Prepare a stock solution of the thiophene-benzoic acid hybrid compound in DMSO. Create a series of dilutions in serum-free DMEM to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Cell Treatment: After 24 hours, remove the old media from the wells and add 100 µL of the prepared compound dilutions. Include wells for vehicle control (DMSO in media) and positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours under the same conditions (37°C, 5% CO₂).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the media containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
Chronic inflammatory diseases pose a significant public health challenge.[8] Thiophene-based compounds, including commercial drugs like Tiaprofenic acid and Tinoridine, are recognized for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6][7][8] Hybridization with benzoic acid can yield novel derivatives with enhanced potency and potentially improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[8][14]
Mechanism of Action: COX/LOX Inhibition
The inflammatory cascade is largely mediated by prostaglandins and leukotrienes, which are produced from arachidonic acid by COX and LOX enzymes, respectively. NSAIDs exert their effect by inhibiting these enzymes. Thiophene-benzoic acid hybrids can interact with the active sites of COX-1 and COX-2. The presence of carboxylic acid groups, esters, and amides on the hybrid structure is often crucial for biological target recognition and inhibitory activity.[8][14]
Caption: Mechanism of Anti-inflammatory Action via COX/LOX Inhibition.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method to determine the inhibitory potential of a compound against COX-1 and COX-2 enzymes.
Causality Behind Choices:
-
Enzymes: Recombinant human COX-1 and COX-2 are used to assess isoform selectivity. Selective COX-2 inhibition is often a goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
-
Substrate: Arachidonic acid is the natural substrate for COX enzymes.
-
Detection: The production of Prostaglandin E2 (PGE2), a major product of the COX pathway, is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a highly sensitive and specific method.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and solutions of recombinant human COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid.
-
Compound Preparation: Dissolve the test compounds and a reference NSAID (e.g., Celecoxib for COX-2, Ibuprofen for non-selective) in DMSO to create stock solutions. Serially dilute in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Inhibitor Addition: Add the diluted test compounds to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Reaction Termination: Incubate for a defined time (e.g., 10 minutes) at 37°C. Stop the reaction by adding a solution of a strong acid (e.g., 1 M HCl).
-
PGE2 Quantification (ELISA): Use a commercial PGE2 ELISA kit. Briefly, transfer the supernatant from the reaction plate to the ELISA plate pre-coated with antibodies. Follow the kit's instructions for adding PGE2 conjugate and substrate.
-
Data Analysis: Measure the absorbance on a plate reader. Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (SI = IC50 COX-1 / IC50 COX-2).
Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a grave threat to global health.[15] Thiophene derivatives have been extensively studied for their antimicrobial properties.[5][16][17] Hybridizing them with a benzoic acid moiety can lead to compounds with potent activity against a range of bacteria and fungi, including resistant strains.[15][18][19]
Mechanism of Action
The mechanisms of antimicrobial action for these hybrids can be diverse. Some may disrupt the bacterial cell membrane integrity, leading to leakage of cellular contents. Others may inhibit essential enzymes involved in bacterial metabolism or DNA synthesis.[19] For example, some thiophene-based compounds have been shown to increase membrane permeabilization in Gram-negative bacteria.[20]
| Compound Class | Organism(s) | Observed Activity | Potential Mechanism | Reference |
| Benzo[b]thiophene Acylhydrazones | Multidrug-Resistant S. aureus | Potent antimicrobial activity | Not fully elucidated | [18] |
| 3-Halobenzo[b]thiophenes | Gram-positive bacteria, Yeast | MIC as low as 16 µg/mL | Not fully elucidated | [15] |
| Thiophene-Benzimidazole Amides | S. bacillus, Fungal strains | Potent antibacterial & antifungal | Inhibition of nucleic acid synthesis | [19] |
| Thiophene Derivatives | Colistin-Resistant A. baumannii & E. coli | MIC50 of 16-32 mg/L | Increased membrane permeabilization | [20] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Causality Behind Choices:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most common bacterial pathogens.
-
Inoculum: The bacterial inoculum is standardized to ~5x10⁵ CFU/mL to ensure reproducibility.
-
Controls: A positive control (bacteria, no compound) ensures the bacteria can grow, while a negative control (broth only) ensures sterility. A known antibiotic (e.g., Ciprofloxacin) is used as a reference standard.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using CAMHB. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of ~5x10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Validation: Check the controls. The positive control should be turbid, and the negative control should be clear. The MIC of the reference antibiotic should fall within its expected range.
Caption: Workflow for MIC Determination via Broth Microdilution.
Conclusion and Future Perspectives
Thiophene-benzoic acid hybrid compounds represent a fertile ground for the discovery of new therapeutic agents. The synergistic combination of these two well-established pharmacophores has yielded molecules with significant anticancer, anti-inflammatory, and antimicrobial activities. The versatility of their synthesis allows for extensive chemical modification, enabling fine-tuning of their biological profiles through rigorous structure-activity relationship studies. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent compounds. Furthermore, exploring advanced drug delivery systems, such as nanoparticle formulations, could help overcome challenges like poor solubility and improve in vivo efficacy and safety, paving the way for the clinical development of this promising class of molecules.[13]
References
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- Thiophene-Based Compounds with Potential Anti-Inflamm
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- Thiophenes and Their Benzo Derivatives: Synthesis.
- The Significance of Thiophene in Medicine: A Systematic Review of the Liter
- Synthesis of Thiophene. ChemicalBook.
- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK p
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI.
- Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PMC.
- Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.
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- Process for the synthesis of benzo[b]thiophenes.
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
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- SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Unknown Source.
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Synthesis and Mechanistic Profiling of 4-(3-Thiophen-2-ylmethyl-thioureido)-benzoic acid: A Technical Guide
Executive Summary
4-(3-Thiophen-2-ylmethyl-thioureido)-benzoic acid (CAS: 436093-24-2) is a highly versatile bifunctional organic building block. Structurally, it is characterized by a benzoic acid core linked via a thiourea bridge to a thiophene bioisostere ()[1][2]. In medicinal chemistry, the thiourea moiety acts as a robust hydrogen bond donor and acceptor, while the thiophene ring provides critical lipophilic target engagement. Recent pharmacological screenings have identified thiourea-based derivatives as potent inhibitors of the folate metabolic pathway in protozoan parasites, specifically targeting the enzymes Dihydrofolate Reductase (DHFR) and Pteridine Reductase 1 (PTR1) ()[3][4].
This technical guide outlines the optimal synthetic route, mechanistic causality, and biological pathway inhibition for this compound, designed for researchers and drug development professionals.
Retrosynthetic Analysis & Route Selection
The synthesis of asymmetrical thioureas relies fundamentally on the coupling of an amine with an isothiocyanate. For this target, two primary disconnections are possible:
-
Route A: 4-Aminobenzoic acid + 2-Thiophenemethyl isothiocyanate.
-
Route B: 4-Isothiocyanatobenzoic acid + 2-Thiophenemethylamine.
Causality in Route Selection: From a process chemistry standpoint, Route B is heavily favored. Aliphatic isothiocyanates (such as 2-thiophenemethyl isothiocyanate in Route A) are often volatile, prone to rapid hydrolytic degradation, and possess pungent, lachrymatory properties. Conversely, 4-isothiocyanatobenzoic acid is a stable, crystalline solid, and 2-thiophenemethylamine is a readily available, bench-stable liquid. Route B provides a highly controlled, atom-economical reaction with minimal side-product formation, ensuring high fidelity in library generation.
Step-by-Step Experimental Protocol (Route B)
Self-Validating System: This protocol incorporates In-Process Controls (IPC) to ensure the reaction is driven to completion and the product is isolated with high purity, circumventing the need for low-yield column chromatography.
Materials:
-
4-Isothiocyanatobenzoic acid (1.0 equiv, Electrophile)
-
2-Thiophenemethylamine (1.05 equiv, Nucleophile)
-
Absolute Ethanol (Reaction solvent and precipitation anti-solvent)
Methodology:
-
Dissolution: Suspend 4-isothiocyanatobenzoic acid (10 mmol, 1.79 g) in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Nucleophilic Addition: Add 2-thiophenemethylamine (10.5 mmol, 1.19 g) dropwise over 5 minutes at room temperature. Causality: Slow addition prevents localized exothermic spikes that could lead to dimerization or undesired side reactions.
-
Thermal Activation: Heat the reaction mixture to 60 °C and stir for 4 hours.
-
In-Process Control (IPC) Validation: Monitor the reaction via TLC (DCM:MeOH 9:1) and LC-MS. The disappearance of the starting isothiocyanate and the emergence of the target mass (
293.04 [M+H]⁺) validates the completion of the nucleophilic addition. -
Product Precipitation: Cool the mixture to 0–5 °C in an ice bath. Causality: The target thiourea is highly polar and exhibits exceptionally low solubility in cold ethanol. This temperature shift drives quantitative precipitation via Le Chatelier’s principle.
-
Isolation: Filter the resulting off-white precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) to remove the slight excess of unreacted amine.
-
Drying: Dry the solid in a vacuum oven at 45 °C overnight to afford pure 4-(3-Thiophen-2-ylmethyl-thioureido)-benzoic acid.
Mechanistic Pathway of Thiourea Formation
The reaction proceeds via a bimolecular nucleophilic addition. The primary amine of 2-thiophenemethylamine acts as the nucleophile, attacking the highly electrophilic central carbon of the isothiocyanate group. This generates a transient zwitterionic intermediate. A rapid intramolecular proton transfer (tautomerization) immediately follows, shifting the proton from the positively charged nitrogen to the negatively charged nitrogen. The extended conjugation of the resulting thiourea with the aromatic benzoic acid ring provides the thermodynamic driving force, rendering the formation of the thiourea effectively irreversible.
Quantitative Data & Yield Optimization
Solvent selection is critical for both reaction kinetics and isolation efficiency. The table below summarizes the optimization parameters utilized to establish the standard protocol:
| Solvent | Temperature (°C) | Time (h) | IPC Conversion (%) | Isolated Yield (%) | Causality / Observation |
| Dichloromethane | 25 | 12 | 65 | 50 | Poor solubility of the starting benzoic acid restricts kinetics. |
| Tetrahydrofuran | 60 | 6 | 95 | 78 | Good solubility, but requires solvent evaporation for precipitation. |
| Acetonitrile | 60 | 4 | >98 | 85 | Excellent kinetics; moderate product precipitation upon cooling. |
| Absolute Ethanol | 60 | 4 | >99 | 92 | Optimal; acts as a solvent at 60 °C and an anti-solvent at 0 °C. |
Visualizations
Synthetic Workflow
Diagram 1: Synthetic workflow and in-process validation for the target thiourea derivative.
Biological Target Mechanism: Antifolate Pathway Inhibition
Thiourea derivatives structurally analogous to 4-(3-Thiophen-2-ylmethyl-thioureido)-benzoic acid have been validated as potent antileishmanial agents[3][4]. The mechanism of action involves the competitive inhibition of key enzymes in the folate metabolic pathway. The thiourea linker forms critical hydrogen bonds with the active site residues of DHFR and PTR1, while the thiophene and benzoic acid moieties occupy hydrophobic and polar pockets, respectively. By blocking these enzymes, the synthesis of tetrahydrofolate is halted, ultimately starving the parasite of the crucial cofactors required for DNA/RNA synthesis[4].
Diagram 2: Competitive inhibition of the Leishmania folate metabolic pathway by thioureas.
References
-
National Institutes of Health (NIH). "4-(3-Thiophen-2-ylmethyl-thioureido)-benzoic acid". PubChem. URL:[Link]
-
Hadi, A., et al. "Antileishmanial potential of thiourea-based derivatives: design, synthesis and biological activity". RSC Advances, 2024, 14, 37131-37141. URL:[Link]
Sources
- 1. 4-(3-Thiophen-2-ylmethyl-thioureido)-benzoic acid | C13H12N2O2S2 | CID 859022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(3-Thiophen-2-ylmethyl-thioureido)-benzoic acid | C13H12N2O2S2 | CID 859022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antileishmanial potential of thiourea-based derivatives: design, synthesis and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
Pharmacological properties of thiourea-linked benzoic acid derivatives
An In-Depth Technical Guide to the Pharmacological Properties of Thiourea-Linked Benzoic Acid Derivatives
Executive Summary
The rational design of small-molecule therapeutics frequently relies on the hybridization of privileged pharmacophores. Over the last decade, the fusion of the thiourea moiety with a benzoic acid scaffold has emerged as a highly versatile structural motif in medicinal chemistry. This technical whitepaper dissects the pharmacological properties, mechanistic pathways, and synthetic workflows of thiourea-linked benzoic acid derivatives. By exploring their roles as metalloenzyme inhibitors, antiparasitic agents, and antibacterial compounds, this guide provides a comprehensive framework for researchers aiming to leverage these derivatives in novel drug discovery pipelines.
Chemical Rationale: The Thiourea-Benzoic Acid Pharmacophore
The success of benzoylthioureido benzoic acid derivatives stems from their unique physicochemical properties. As an application scientist, I evaluate molecular scaffolds based on their interaction fidelity within biological targets.
-
The Thiourea Linkage (
): This moiety acts as a potent bidentate ligand. The sulfur atom is a soft Lewis base, highly effective at chelating transition metals (e.g., in human carbonic anhydrases or in bacterial enzymes). Additionally, the dual nitrogen protons serve as rigid hydrogen-bond donors, locking the molecule into favorable conformational states within target active sites. -
The Benzoic Acid Anchor (
): The aromatic ring provides essential lipophilicity ( ) for membrane permeation and fits into hydrophobic enzymatic pockets. The terminal carboxylate group acts as a bioisostere for sulfonamides, engaging in critical electrostatic interactions with basic amino acid residues (like histidine or arginine) in the target protein.
Core Pharmacological Applications & Mechanisms
Carbonic Anhydrase (CA) Inhibition in Oncology
Human carbonic anhydrases (hCAs) are zinc metalloenzymes that catalyze the reversible hydration of
Thiourea-linked benzoic acid derivatives have demonstrated exceptional selectivity and sub-nanomolar potency against these tumor-associated isoforms [1].
Mechanism of Action: The thiourea sulfur and the carboxylate oxygen cooperatively coordinate with the
Fig 1: Mechanistic pathway of CA IX inhibition by thiourea-benzoic acid derivatives in hypoxic tumors.
Antileishmanial and Antiparasitic Activity
Leishmaniasis treatment is currently hindered by severe drug toxicity and emerging resistance. Recent studies have identified thiourea-benzoic acid hybrids, such as 4-(3-(Furan-2-carbonyl)thioureido)benzoic acid, as potent antileishmanial agents [2]. Mechanism of Action: These derivatives act as dual inhibitors of Leishmania dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1). The thiourea backbone mimics the pterin ring of natural folates, competitively binding to the active site and starving the parasite of the tetrahydrofolate required for DNA synthesis.
Antibacterial Enzyme Inhibition
In the fight against Mycobacterium tuberculosis and multidrug-resistant bacteria, thiourea derivatives are deployed to target the
Quantitative Data: Pharmacological Potency
To facilitate comparative analysis, the following table summarizes the quantitative binding affinities (
| Compound Structure / Nomenclature | Target Enzyme / Pathogen | Pharmacological Application | Potency ( |
| 4-(3-(4-Isobutyramidobenzoyl)thioureido)benzoic acid | hCA I / hCA II | Glaucoma / Diuretics | |
| 4-(3-(3-(4-Methylbenzamido)benzoyl)thioureido)benzoic acid | hCA IX / hCA XII | Anticancer (Hypoxic Tumors) | |
| 4-(3-(Furan-2-carbonyl)thioureido)benzoic acid | L. major DHFR / PTR1 | Antileishmanial | |
| 2-(3-Ethylthioureido)benzoic acid | Transition Metals ( | Metal Chelation / Bio-extraction | High Affinity Chelation |
Experimental Methodologies
As an application scientist, I emphasize that robust data relies on self-validating experimental systems. Below are the standard, field-proven protocols for synthesizing these derivatives and evaluating their primary pharmacological target (Carbonic Anhydrase).
Synthesis of Benzoylthioureido Benzoic Acid Derivatives
This three-step one-pot protocol utilizes anhydrous conditions to prevent the hydrolysis of the highly reactive isothiocyanate intermediate.
Fig 2: Step-by-step synthetic workflow for benzoylthioureido benzoic acid derivatives.
Step-by-Step Protocol:
-
Acid Chloride Formation: Suspend the substituted benzoic acid (1.0 eq) in thionyl chloride (
, 1.5 eq). Reflux at 80°C for 2 hours. Causality: Refluxing drives off and gases, pushing the reaction to completion. Remove excess under reduced pressure. -
Isothiocyanate Generation: Dissolve the resulting acid chloride in dry acetone. Add ammonium thiocyanate (
, 1.2 eq) dropwise. Causality: Acetone is chosen as the aprotic solvent because it facilitates the precipitation of the byproduct, which acts as a visual indicator (self-validation) that the benzoyl isothiocyanate has formed. -
Amine Coupling: Filter off the
salt. To the filtrate, add 4-aminobenzoic acid (1.0 eq). Stir under reflux for 2–3 hours. The nucleophilic amine attacks the central carbon of the isothiocyanate. -
Workup & Purification: Pour the mixture into ice-cold water. The crude thiourea derivative will precipitate. Filter, wash with a saturated sodium bicarbonate solution (to remove unreacted acids), and recrystallize from ethanol.
Stopped-Flow Hydration Assay (CA Inhibition)
Standard spectrophotometry cannot capture the rapid kinetics of carbonic anhydrase. We utilize stopped-flow kinetics to accurately determine the
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M
. Causality: The sulfate maintains ionic strength without coordinating to the zinc active site (unlike chloride ions, which are weak CA inhibitors). Add 0.2 mM phenol red as the pH indicator. -
Enzyme-Inhibitor Incubation: Incubate recombinant hCA IX (10 nM) with varying concentrations of the synthesized thiourea derivative (0.1 nM to 10 µM) for 15 minutes at 20°C. Causality: This pre-incubation is critical to allow the inhibitor to reach thermodynamic equilibrium with the metalloenzyme active site.
-
Reaction Initiation: Load the enzyme-inhibitor mixture into syringe A of the stopped-flow instrument. Load
-saturated water (17 mM) into syringe B. Rapidly mix the two syringes. -
Kinetic Measurement: Monitor the decrease in absorbance at 556 nm (the peak for the basic form of phenol red) over 10 seconds. The initial velocity of acidification is plotted against inhibitor concentration to calculate the
, which is then converted to using the Cheng-Prusoff equation.
References
-
Oudah, K. H., Najm, M. A. A., El-Ashrey, M. K., Awadallah, F. M., & Supuran, C. T. (2022). "Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 12-23. Available at:[Link]
-
Hadi, A., Yaqoob, M., Hussain, F., et al. (2024). "Antileishmanial potential of thiourea-based derivatives: design, synthesis and biological activity." RSC Advances, 14. Available at:[Link]
-
Wei, et al. (2022). "Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis." Pharmacy Education, 23(2). Available at:[Link]
Engineering Novel Antimicrobial Scaffolds: The Synergy of Thiophene and Benzoic Acid Moieties
The escalating crisis of multidrug-resistant (MDR) pathogens has rendered many conventional antibiotics obsolete, necessitating the development of novel chemical entities. As a Senior Application Scientist in drug discovery, I approach this challenge through the strategic hybridization of distinct pharmacophores. By fusing a thiophene ring with a benzoic acid moiety, we can engineer single-molecule agents that simultaneously exploit lipophilic membrane penetration, target-specific inhibition, and intracellular pH disruption.
This technical guide dissects the mechanistic rationale, synthetic methodologies, and biological evaluation protocols for developing these novel antimicrobial agents.
Mechanistic Rationale: Why Thiophene and Benzoic Acid?
The design of hybrid antimicrobial agents relies on the complementary physicochemical properties of their constituent groups.
The Thiophene Core: Lipophilicity and Target Affinity
Thiophene is a five-membered sulfur-containing heteroaromatic ring. The presence of the electron-donating sulfur atom significantly increases the molecule's lipophilicity, granting it a higher capability to partition into and penetrate the lipid bilayer of the bacterial cell envelope 1. Beyond passive permeation, thiophene derivatives exhibit highly specific mechanisms of action. For instance, thiophenyl-pyrimidine derivatives have been shown to inhibit FtsZ polymerization and GTPase activity, effectively arresting bacterial cell division in Gram-positive strains 2. Furthermore, thiophene-arylamide derivatives act as potent, noncovalent inhibitors of DprE1, a critical enzyme in mycobacterial cell wall synthesis 3.
The Benzoic Acid Moiety: Intracellular Acidification
Benzoic acid is a weak organic acid that exerts its antimicrobial effects by disrupting microbial pH homeostasis. In acidic or neutral extracellular environments, benzoic acid remains largely in its undissociated, lipophilic form, allowing it to cross the microbial cell membrane. Once inside the slightly alkaline cytoplasm, it dissociates into benzoate ions and protons (
When these two moieties are combined—such as in halogenated 2-arylimino-3-ary-thiazolidine-4-ones containing (5-thiophene-2-yl)-benzoic acid fragments—the resulting hybrids exhibit exceptional potency against biofilm-forming pathogens like Staphylococcus epidermidis6.
Dual mechanism of action of thiophene-benzoic acid hybrids.
Quantitative Structure-Activity Relationship (SAR) Data
To benchmark the efficacy of these structural modifications, we analyze the MIC values of various thiophene and benzoic acid derivatives against critical ESKAPE pathogens. The data clearly illustrates that the hybridization of these moieties often yields sub-microgram potency.
| Compound / Scaffold | Target Pathogen | MIC (μg/mL) | Primary Mechanism / Notes | Ref |
| NOA (Tetraphenylethylene Benzoic Acid) | S. aureus | 0.04 | Membrane disruption, pH imbalance, 99% elimination at 0.16 μg/mL | 5 |
| F20 (Thiophenyl-pyrimidine) | MRSA | < 1.0 | FtsZ polymerization and GTPase inhibition | 2 |
| 7p (Thiazolidinone-(5-thiophene-2-yl)-benzoic acid) | S. epidermidis ATCC35984 | 0.8 | Potent antibiofilm activity, low cytotoxicity | 7 |
| I.n (Benzo[b]thiophene acylhydrazone benzoic acid) | MDR S. aureus | 2.0 - 4.0 | Multi-target binding, active against resistant clinical isolates | 8 |
Self-Validating Synthetic Methodology
The synthesis of benzo[b]thiophene acylhydrazones bearing a benzoic acid fragment serves as an excellent model for generating these hybrids 9. The protocol below is designed with built-in validation checkpoints to ensure structural integrity at every phase.
Protocol: Synthesis of (E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid
Step 1: Esterification of the Thiophene Core
-
Procedure: Dissolve 10 mmol of benzo[b]thiophene-2-carboxylic acid in 50 mL of absolute ethanol. Add 1 mL of concentrated
dropwise. Reflux the mixture for 12 hours. -
Causality: Converting the carboxylic acid to an ethyl ester prevents unwanted side reactions in the subsequent hydrazinolysis step by providing a superior leaving group (ethoxide).
-
Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The product spot will have a higher
value than the highly polar starting acid.
Step 2: Hydrazinolysis
-
Procedure: Add 30 mmol of hydrazine hydrate (80% aqueous solution) to the ester solution. Reflux for an additional 6 hours. Cool to room temperature to precipitate the benzo[b]thiophene-2-carbohydrazide. Filter and wash with cold ethanol.
-
Causality: Hydrazine acts as a potent nucleophile, attacking the ester carbonyl to form the hydrazide. An excess of hydrazine is used to drive the equilibrium forward and prevent the formation of diacylhydrazines.
Step 3: Schiff Base Condensation (Hybrid Assembly)
-
Procedure: Dissolve 5 mmol of the synthesized benzo[b]thiophene-2-carbohydrazide and 5 mmol of 3-formylbenzoic acid in 20 mL of absolute ethanol. Add 3-4 drops of glacial acetic acid. Reflux for 4-6 hours.
-
Causality: Glacial acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen of the formylbenzoic acid, significantly increasing the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack by the terminal amine of the hydrazide.
-
Validation: The reaction is complete when a heavy precipitate forms. Filter the solid and recrystallize from ethanol/DMF. Final validation requires
NMR spectroscopy: look for the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the characteristic azomethine ( ) proton singlet around 8.5–9.0 ppm.
Step-by-step synthetic workflow for benzo[b]thiophene acylhydrazones.
Biological Evaluation: Self-Validating MIC Assay
To accurately determine the antimicrobial efficacy of the synthesized compounds, a rigorously controlled broth microdilution assay is required.
Protocol: Resazurin-Assisted Broth Microdilution
-
Preparation: Dissolve the synthesized hybrid compound in DMSO to create a stock solution of 10 mg/mL.
-
Causality: DMSO is chosen for its superior solvation properties for lipophilic thiophene derivatives. However, the final concentration of DMSO in the assay must not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.
-
Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a concentration range of 0.125 to 128 μg/mL.
-
Inoculation: Adjust the bacterial suspension (e.g., S. aureus ATCC 29213) to a 0.5 McFarland standard, then dilute 1:100 in MHB. Add 50 μL of this inoculum to each well (final bacterial concentration ~
CFU/mL). -
Incubation & Indicator: Incubate at 37°C for 18 hours. Add 10 μL of a 0.015% resazurin sodium salt solution to each well and incubate for an additional 2 hours.
-
Causality of Indicator: Resazurin is an oxidation-reduction indicator. Metabolically active (living) bacteria reduce the blue resazurin to pink, fluorescent resorufin. The MIC is visually identified as the lowest concentration well that remains blue, eliminating the subjectivity of reading turbidity.
-
System Validation: The plate must include three controls:
-
Positive Control (Vancomycin): Validates assay sensitivity. The assay is only valid if the Vancomycin MIC falls within the CLSI acceptable range (0.5 - 2.0 μg/mL for S. aureus ATCC 29213).
-
Negative Control (Broth only): Confirms media sterility (must remain blue).
-
Vehicle Control (1% DMSO in Broth + Bacteria): Ensures the solvent is not inhibiting growth (must turn pink).
-
Conclusion
The hybridization of thiophene and benzoic acid moieties represents a highly logical and effective strategy in modern medicinal chemistry. By leveraging the lipophilicity and target-binding capabilities of the thiophene ring alongside the pH-disrupting nature of benzoic acid, researchers can synthesize multi-target agents that circumvent traditional resistance mechanisms. Strict adherence to self-validating synthetic and biological protocols ensures that the data generated is both reproducible and translationally viable for future preclinical development.
References
-
New Tetraphenylethylene Benzoic Acid Derivatives as Antibacterial Agents for Gram-Positive Bacteria with Ultralow Inhibition Concentration Bioconjugate Chemistry - ACS Publications URL:[Link]
-
Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative PMC - National Institutes of Health URL:[Link]
-
Synthesis and Biological Evaluation of Halogenated 2-Arylimino-3-arythiazolidine-4-ones Containing Benzoic Acid Fragments as Antibacterial Agents Letters in Drug Design & Discovery - Bentham Science Publishers URL: [Link]
-
A Comprehensive Study On Benzoic Acid And Its Derivatives IJCRT URL:[Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus PMC - National Institutes of Health URL:[Link]
-
New thiophene bearing dimethyl-5-hydroxy isophtalate esters and their antimicrobial activities SciSpace URL:[Link]
-
Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities Journal of Medicinal Chemistry - ACS Publications URL:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijcrt.org [ijcrt.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Thiourea Pharmacophore: Evolution, Mechanisms, and Methodologies in Enzyme Inhibition
Executive Summary & Historical Context
Thiourea (
As a Senior Application Scientist, I have observed that the defining feature of these molecules is the thiocarbonyl (C=S) group. This moiety acts as a highly polarizable bidentate ligand, uniquely capable of chelating transition metals (e.g.,
Mechanistic Paradigms of Inhibition
Urease Inhibition via Nickel Chelation
Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This process is a primary virulence factor for ureolytic pathogens like Helicobacter pylori and Proteus mirabilis, facilitating their survival in acidic microenvironments[4][6]. Thiourea derivatives, particularly thiosemicarbazones and thiazolyl thioureas, inhibit urease by directly coordinating the active site binuclear nickel center via the sulfur atom. Concurrently, the amide nitrogen forms essential hydrogen bonds with active site residues such as Asp363 and Ala366[4]. Systematic screens demonstrate that thiourea derivatives consistently outperform their urea counterparts because the sulfur atom's larger atomic radius and superior polarizability create a more stable thermodynamic complex with transition metals[7].
Tyrosinase Inhibition via Copper Chelation
Tyrosinase is the rate-limiting enzyme in melanogenesis, responsible for the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone[2]. Thiourea derivatives, ranging from classic phenylthiourea (PTU) to modern bis-thioureas and ambazone, act as potent tyrosinase inhibitors[1][2]. Kinetic studies frequently reveal a competitive inhibition dynamic, wherein the thiourea moiety mimics the natural substrate, penetrating the active site to chelate the binuclear copper (
Carbonic Anhydrase and Cholinesterase Targeting
Recent structural optimizations have expanded the thiourea pharmacophore's utility to human carbonic anhydrases (hCA II, IX, XII) and cholinesterases (AChE, BChE)[5][9]. For example, sulfonamide-thiourea hybrids exhibit high selectivity for the tumor-associated hCA IX isoform, disrupting the zinc-dependent hydration of
Fig 1. Dual mechanistic pathways of thiourea derivatives inhibiting Tyrosinase and Urease.
Quantitative Efficacy: Comparative Inhibitory Data
To benchmark the potency of various thiourea scaffolds, the following table synthesizes quantitative inhibitory data (
| Compound Class / Specific Derivative | Target Enzyme | Mechanism / Notes | Reference | |
| Phenylthiourea (PTU) | Mushroom Tyrosinase | Competitive, Copper chelation | [1][2] | |
| Indole-thiourea (Compound 4b) | Mushroom Tyrosinase | Outperforms Kojic Acid | [3][10] | |
| Bis-thiourea (Compound 4) | Mushroom Tyrosinase | Stronger than Kojic Acid | Binds catalytic copper & active site | [2] |
| Thiosemicarbazone (Compound 19) | S. pasteurii Urease | Nickel ion coordination | [4] | |
| Sulfonamide-thiourea hybrid | hCA IX | Zinc coordination, Tumor targeting | [5] | |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | AChE | Synchronous BChE/AChE inhibition | [9] |
Validated Experimental Methodologies
To ensure scientific rigor and reproducibility, the following self-validating protocols detail the standard evaluation of thiourea-based inhibitors.
Protocol 1: Urease Inhibition Assay (Ammonia Quantification)
Rationale: Urease activity is indirectly measured by quantifying ammonia production via the indophenol blue method (Berthelot reaction). This colorimetric assay provides a highly sensitive, self-validating readout of residual enzyme activity.
Step-by-Step Workflow:
-
Enzyme Preparation: Dissolve purified urease in 50 mM phosphate buffer (pH 6.8) to maintain native protein conformation[4][7].
-
Inhibitor Pre-incubation: Mix 25 µL of the enzyme solution with 25 µL of the thiourea derivative (dissolved in DMSO; final DMSO concentration <1% to prevent denaturation). Incubate at 37°C for 15 minutes.
-
Causality: Pre-incubation allows the thiocarbonyl sulfur to establish thermodynamic equilibrium and coordination bonds with the active site
before substrate competition begins, ensuring accurate measurement of baseline affinity.
-
-
Reaction Initiation: Add 50 µL of urea substrate (20 mM) to the mixture and incubate for 30 minutes at 37°C.
-
Color Development: Add 50 µL of phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) followed by 50 µL of alkali reagent (0.5% w/v NaOH, 0.1% active hypochlorite).
-
Causality: Nitroprusside acts as a catalyst in the Berthelot reaction, accelerating the conversion of ammonia, phenol, and hypochlorite into the easily quantifiable indophenol blue chromophore.
-
-
Quantification: Measure absorbance at 625 nm using a microplate reader. Calculate % inhibition relative to a vehicle (DMSO) control.
Protocol 2: Tyrosinase Kinetic Analysis (Lineweaver-Burk Modeling)
Rationale: Determining the exact mode of inhibition (competitive vs. non-competitive) requires measuring initial reaction velocities (
Step-by-Step Workflow:
-
Assay Setup: In a 96-well plate, combine 50 mM sodium phosphate buffer (pH 6.8), mushroom tyrosinase (100 U/mL), and varying concentrations of the thiourea inhibitor (e.g., 0, 3, 6, 12 µM)[3].
-
Substrate Titration: Initiate the reaction by adding L-DOPA at varying final concentrations (e.g., 0.1 to 1.0 mM)[3].
-
Continuous Monitoring: Immediately measure the increase in absorbance at 475 nm (formation of dopachrome) every 30 seconds for 10 minutes.
-
Causality: Continuous spectrophotometric monitoring captures the linear, steady-state phase of the reaction. Calculating initial velocity (
) from a non-linear curve would introduce systematic errors into the kinetic modeling.
-
-
Data Transformation: Plot
versus (Lineweaver-Burk plot).-
Causality: This transformation mathematically linearizes Michaelis-Menten kinetics. If the plotted lines intersect at the y-axis (indicating
is unchanged) but have different x-intercepts (indicating apparent increases), the system self-validates the thiourea derivative as a competitive inhibitor[3].
-
Fig 2. Step-by-step experimental workflow for determining enzyme inhibition kinetics.
Structural Optimization and Future Perspectives
The rational design of next-generation thiourea inhibitors relies heavily on Structure-Activity Relationships (SAR). Empirical data indicates that incorporating electron-withdrawing groups (e.g., halogens like -Cl or -F) on the phenyl rings of thiourea derivatives significantly enhances their inhibitory potency[2][3][10]. This substitution increases the electrophilicity of the molecule, stabilizing the enzyme-inhibitor complex within the aqueous environment of the active site[2][10].
Furthermore, integrating the thiourea core with other established pharmacophores—such as indoles or thiazoles—creates Multi-Target Directed Ligands (MTDLs). These hybrid molecules are capable of addressing complex, multifactorial pathologies, paving the way for advanced therapeutics in neurodegeneration, hyperpigmentation disorders, and oncology[3][4][9].
Fig 3. Structure-Activity Relationship (SAR) dynamics of thiourea-based enzyme inhibitors.
References
-
Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors MDPI[Link]
-
Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study National Institutes of Health (PMC)[Link]
-
Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors MDPI[Link]
-
Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis National Institutes of Health (PMC) [Link]
-
Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis MDPI[Link]
-
A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria Universidade Federal de Minas Gerais (UFMG)[Link]
-
A comprehensive review on tyrosinase inhibitors National Institutes of Health (PMC)[Link]
-
Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors ACS Publications [Link]
-
Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors ACS Publications [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. repositorio.ufmg.br [repositorio.ufmg.br]
- 8. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Synthesis Protocol for 4-(3-Thiophen-2-ylmethyl-thioureido)-benzoic acid
Document Type: Standard Operating Procedure & Technical Application Note Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals
Introduction and Rationale
Thiourea derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized for their robust hydrogen-bonding capabilities and their potential to coordinate with metalloenzymes. Compounds integrating both a benzoic acid moiety and a lipophilic heterocycle—such as 4-(3-Thiophen-2-ylmethyl-thioureido)-benzoic acid —are highly valued as building blocks and active pharmaceutical ingredients (APIs) in the development of enzyme inhibitors (e.g., Carbonic Anhydrase, urease, and dihydrofolate reductase)[1][2].
This application note details an optimized, highly efficient nucleophilic addition protocol for synthesizing 4-(3-Thiophen-2-ylmethyl-thioureido)-benzoic acid. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality, solvent dynamics, and self-validating checkpoints that ensure a high-yield, high-purity synthesis.
Mechanistic Causality & Reaction Design
The synthesis of 1,3-disubstituted thioureas typically proceeds via the bimolecular nucleophilic addition of a primary amine to an isothiocyanate[3]. For this target, we utilize 4-isothiocyanatobenzoic acid as the electrophile and 2-thiophenemethylamine as the nucleophile.
Why Absolute Ethanol?
While aprotic solvents like dichloromethane (DCM) or acetonitrile are frequently used in thiourea synthesis[3], absolute ethanol provides a dual advantage in this specific reaction:
-
Mechanistic Facilitation: The protic nature of ethanol stabilizes the highly polar zwitterionic intermediate formed immediately after the nucleophilic attack. It subsequently assists in the crucial proton-transfer step from the amine nitrogen to the thiourea nitrogen.
-
Thermodynamic Driving Force: Ethanol acts as an excellent solvent for the starting materials but a poor solvent for the final product. As the thiourea forms, it establishes a rigid, planar structure with extensive intermolecular hydrogen bonding, causing it to precipitate. This phase change drives the equilibrium forward via Le Chatelier's principle.
Mechanistic pathway for the synthesis of 4-(3-Thiophen-2-ylmethyl-thioureido)-benzoic acid.
Self-Validating Quality Control
A robust protocol must be a self-validating system. This reaction is intrinsically tied to a phase change, providing the operator with real-time visual feedback:
-
Initial State: Complete dissolution of reagents yields a clear, pale-yellow solution.
-
Validation Checkpoint: Within 15–30 minutes of amine addition, the solution will become turbid. The formation of a dense white/off-white precipitate serves as an immediate, visual confirmation of successful conversion. If precipitation does not occur, it indicates either compromised reagent integrity (e.g., hydrolysis of the isothiocyanate) or excessive solvent volume.
Experimental Protocol
Materials and Stoichiometry
Table 1: Reagent Stoichiometry and Quantities
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles |
| 4-Isothiocyanatobenzoic acid | 179.19 | 1.00 | 1.79 g | 10.0 mmol |
| 2-Thiophenemethylamine | 113.18 | 1.05 | 1.19 g (1.09 mL) | 10.5 mmol |
| Ethanol (Absolute, Anhydrous) | 46.07 | Solvent | 30.0 mL | - |
Note: A slight excess (1.05 eq) of the volatile amine ensures complete consumption of the more valuable isothiocyanate electrophile.
Step-by-Step Methodology
Step-by-step experimental workflow from dissolution to final product purification.
Step 1: Preparation of the Electrophile Solution
-
Equip a 100 mL round-bottom flask with a magnetic stir bar.
-
Add 1.79 g (10.0 mmol) of 4-isothiocyanatobenzoic acid to the flask.
-
Suspend the solid in 25 mL of absolute anhydrous ethanol. Stir at room temperature (20–25 °C) until complete dissolution is achieved.
Step 2: Nucleophilic Addition
-
Dilute 1.09 mL (10.5 mmol) of 2-thiophenemethylamine in 5 mL of absolute ethanol.
-
Place the reaction flask over a stirring plate and begin vigorous stirring (400–500 rpm).
-
Using an addition funnel or syringe, add the amine solution dropwise over 10 minutes. Causality Note: Dropwise addition prevents localized heating and suppresses the formation of symmetric urea/thiourea side products, ensuring high purity.
Step 3: Reaction Maturation
-
Allow the reaction mixture to stir at room temperature for 3 to 4 hours.
-
Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1) with a drop of acetic acid. The disappearance of the high-Rf isothiocyanate spot confirms completion.
-
Observe the self-validating precipitation of the product.
Step 4: Isolation
-
Cool the reaction flask in an ice-water bath (0–5 °C) for 30 minutes to maximize product precipitation.
-
Collect the crude product via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 10 mL portions of ice-cold absolute ethanol to remove unreacted amine and trace impurities.
Step 5: Purification
-
Recrystallize the crude solid from a boiling mixture of Ethanol/Water (approx. 80:20 v/v).
-
Dry the purified crystals in a vacuum oven at 50 °C for 12 hours to yield the pure 4-(3-Thiophen-2-ylmethyl-thioureido)-benzoic acid.
Quantitative Data & Characterization
To verify the structural integrity of the synthesized compound, compare your analytical results against the expected spectroscopic benchmarks summarized below.
Table 2: Expected Analytical Characterization Data
| Technique | Key Signals / Peaks | Structural Assignment |
| IR (ATR) | ~3250 cm⁻¹, ~1680 cm⁻¹, ~1530 cm⁻¹, ~1240 cm⁻¹ | N-H stretch, C=O (acid), N-H bend / C-N stretch, C=S stretch |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.8 (br s, 1H) | Carboxylic acid (-COOH) proton |
| δ 10.1 (s, 1H), δ 8.4 (t, 1H) | Aryl-NH-C=S and Alkyl-NH-C=S protons | |
| δ 7.8 (d, 2H), δ 7.6 (d, 2H) | para-substituted Benzoic Ar-H protons | |
| δ 7.3 (d, 1H), δ 7.0 (m, 2H) | Thiophene ring Ar-H protons | |
| δ 4.8 (d, 2H) | Methylene (-CH₂-) protons coupled to NH | |
| MS (ESI-) | m/z 291.0 | [M-H]⁻ molecular ion |
References
- Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. NIH / PMC.
- Antileishmanial potential of thiourea-based derivatives: design, synthesis and biological activity. RSC Publishing.
- Synthesis and evaluation of antiviral, antitubercular and anticancer activities of some novel thioureas derived
Sources
- 1. Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileishmanial potential of thiourea-based derivatives: design, synthesis and biological activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04965A [pubs.rsc.org]
- 3. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Synthesis of Thiophene-Thiourea Hybrids via Reflux Method
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synergy of Thiophene and Thiourea in Medicinal Chemistry
The convergence of a thiophene nucleus with a thiourea moiety in a single molecular framework has emerged as a compelling strategy in modern drug discovery.[1][2][3] Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established pharmacophore found in numerous FDA-approved drugs.[1][3] Its structural similarity to a benzene ring allows it to function as a bioisostere, offering modulated physicochemical properties while engaging in crucial interactions with biological targets.[2][4] Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][5][6][7]
On the other hand, the thiourea scaffold, characterized by a central thiocarbonyl group flanked by amino groups, is a versatile building block in medicinal chemistry.[1][8] The presence of both hydrogen bond donors and acceptors, along with the nucleophilic sulfur atom, enables thiourea derivatives to participate in a variety of biological interactions.[8] Acyl and aroyl thioureas, in particular, have garnered significant attention for their diverse bioactivities, including antitumor, antibacterial, and enzyme inhibitory effects.[1]
The strategic hybridization of these two pharmacophores into a single entity, the thiophene-thiourea hybrid, offers the potential for synergistic or novel biological activities.[9][10] This guide provides a detailed, step-by-step protocol for the synthesis of thiophene-thiourea hybrids using a robust and accessible reflux method, tailored for researchers in organic and medicinal chemistry.
Principle of the Synthesis
The synthesis of N-aroyl-N'-substituted thioureas is a well-established transformation in organic chemistry. This protocol adapts this methodology for the preparation of thiophene-thiourea hybrids. The core of this synthesis is a two-step, one-pot reaction. First, an in-situ generation of a thiophene-derived isothiocyanate occurs from the corresponding thiophene carboxamide and a thiocarbonylating agent. This is immediately followed by the nucleophilic attack of an amine to yield the desired thiophene-thiourea hybrid. A more direct and common approach involves the reaction of a thiophene-containing acid chloride with a source of thiocyanate, followed by the addition of an amine.
This guide will focus on a common and reliable method: the reaction of a thiophene-2-carbonyl chloride with ammonium thiocyanate to form an in-situ thiophene-2-carbonyl isothiocyanate, which then reacts with a primary or secondary amine under reflux conditions. Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate and completion.
Experimental Protocol: Step-by-Step Reflux Synthesis
This protocol outlines the synthesis of a representative thiophene-thiourea hybrid, N-(4-chlorophenyl)-N'-(thiophene-2-carbonyl)thiourea.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g/mg) |
| Thiophene-2-carbonyl chloride | C₅H₃ClOS | 146.59 | 10 | 1.47 g |
| Ammonium thiocyanate | NH₄SCN | 76.12 | 12 | 0.91 g |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | 10 | 1.28 g |
| Acetone (anhydrous) | C₃H₆O | 58.08 | - | 50 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | For extraction |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | For washing |
| Brine | NaCl (aq) | - | - | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | For drying |
| Hexane | C₆H₁₄ | 86.18 | - | For recrystallization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For recrystallization |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Büchner funnel and flask
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Melting point apparatus
-
TLC plates (silica gel 60 F₂₅₄)
Synthesis Workflow Diagram
Caption: Experimental workflow for the reflux synthesis of a thiophene-thiourea hybrid.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carbonyl chloride (10 mmol, 1.47 g) and ammonium thiocyanate (12 mmol, 0.91 g).
-
Add 30 mL of anhydrous acetone to the flask. Stir the mixture at room temperature for 30 minutes. The formation of the intermediate thiophene-2-carbonyl isothiocyanate is expected.
-
To this stirring suspension, add 4-chloroaniline (10 mmol, 1.28 g) dissolved in 20 mL of anhydrous acetone.
-
-
Reflux:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) using a heating mantle.
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of dichloromethane (DCM) and 50 mL of water.
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Separate the organic layer. Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexane dropwise until turbidity is observed.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold hexane, and dry under vacuum.
-
Reaction Mechanism
The reaction proceeds through the formation of a key intermediate, thiophene-2-carbonyl isothiocyanate.
Caption: Simplified reaction mechanism for thiophene-thiourea hybrid formation.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | Incomplete reaction. | Extend the reflux time and monitor by TLC. Ensure the reflux temperature is maintained. |
| Decomposition of starting materials or product. | Ensure the use of anhydrous solvent. Avoid excessive heating. | |
| Loss of product during work-up. | Ensure proper phase separation. Minimize the amount of solvent used for washing. | |
| Multiple spots on TLC of the crude product | Presence of unreacted starting materials. | Ensure stoichiometric amounts of reactants. |
| Formation of side products. | Purify the crude product using column chromatography on silica gel if recrystallization is ineffective. | |
| Product is an oil and does not crystallize | Presence of impurities. | Attempt purification by column chromatography. Try trituration with a non-polar solvent like hexane. |
| The product may have a low melting point. | Characterize the product as an oil if purification is successful. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood. Thiophene-2-carbonyl chloride is corrosive and lachrymatory. Acetone and dichloromethane are volatile and flammable.
-
Handling Reagents: Ammonium thiocyanate is harmful if swallowed. 4-Chloroaniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Reflux Setup: Ensure the reflux apparatus is securely clamped and that there is a gentle and constant flow of cooling water through the condenser. Do not heat a closed system.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Conclusion
This protocol provides a detailed and reliable reflux method for the synthesis of thiophene-thiourea hybrids, valuable scaffolds in the field of drug development. By understanding the underlying principles and following the step-by-step procedure, researchers can efficiently synthesize these compounds for further biological evaluation. The inherent versatility of this method allows for the generation of a diverse library of thiophene-thiourea derivatives by simply varying the amine component, thus facilitating structure-activity relationship (SAR) studies.
References
-
Pharmacological Uses of Thiophene Derivatives. (2023). Scribd. Available at: [Link]
-
Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]
-
Synthesis and molecular docking study of thiophene-bearing thiourea derivatives as potential acetylcholinesterase, and butyrylcholinesterase inhibitors. (2024). ResearchGate. Available at: [Link]
-
SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (n.d.). Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (2023). MDPI. Available at: [Link]
-
Bis-thiourea (BT) synthesis by using reflux method (a) comparison of... (n.d.). ResearchGate. Available at: [Link]
-
Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (n.d.). PMC. Available at: [Link]
-
Thiophene. (n.d.). SlideShare. Available at: [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). ICONIC RESEARCH AND ENGINEERING JOURNALS. Available at: [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). ICONIC RESEARCH AND ENGINEERING JOURNALS. Available at: [Link]
-
Ethylene thiourea. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). Impactfactor. Available at: [Link]
-
thiophene synthesis and reactions. (2022). YouTube. Available at: [Link]
-
Homogeneous Reactions of Thiophenes with Transition Metals: A Modeling Approach for Elucidation of the Hydrodesulfurization Mechanism and an Effective Method for the Synthesis of Unusual Organosulfur Compounds. (n.d.). Universidad San Francisco de Quito USFQ. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Available at: [Link]
-
Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. (2010). European Journal of Chemistry. Available at: [Link]
-
An easy route to synthesis of thiophene. (2015). JOCPR. Available at: [Link]
-
Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (n.d.). CABI Digital Library. Available at: [Link]
-
(PDF) Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. (2025). ResearchGate. Available at: [Link]
-
Preparation and Properties of Thiophene. (n.d.). SlidePlayer. Available at: [Link]
Sources
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- 2. cognizancejournal.com [cognizancejournal.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. journalwjarr.com [journalwjarr.com]
- 7. impactfactor.org [impactfactor.org]
- 8. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives | European Journal of Chemistry [eurjchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Recrystallization of Thioureido-Benzoic Acid Derivatives
Introduction: The Critical Role of Purity in Drug Discovery
Thioureido-benzoic acid derivatives represent a class of compounds with significant therapeutic potential, demonstrating a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] In the realm of drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of preclinical and clinical data.[3] Recrystallization stands as a cornerstone technique in the purification of solid organic compounds, prized for its simplicity, cost-effectiveness, and ability to yield high-purity crystalline materials.[4][5][6]
This comprehensive guide provides a detailed exploration of recrystallization as applied to thioureido-benzoic acid derivatives. Moving beyond a simple procedural outline, this document delves into the underlying principles of solvent selection, provides detailed experimental protocols, and offers troubleshooting guidance rooted in practical laboratory experience. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to design and execute robust and effective purification strategies for this important class of molecules.
Pillar 1: The Science of Solvent Selection - A First Principles Approach
The success of any recrystallization procedure hinges on the judicious choice of a suitable solvent or solvent system.[7] The ideal solvent for a thioureido-benzoic acid derivative will exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[8] This differential solubility is the driving force for the crystallization process.[9]
The molecular structure of thioureido-benzoic acid derivatives, featuring a polar carboxylic acid group, a thiourea moiety capable of hydrogen bonding, and a less polar aromatic backbone, dictates a nuanced approach to solvent selection. The principle of "like dissolves like" provides a foundational starting point.
Key Solvent Characteristics:
-
High Dissolving Power at Elevated Temperatures: The solvent must be capable of completely dissolving the crude solid when heated.[7]
-
Low Dissolving Power at Low Temperatures: Upon cooling, the solvent should afford a low solubility for the target compound, maximizing the yield of recovered crystals.[10]
-
Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature differential for dissolution but not so high that it poses a risk of "oiling out," where the compound melts rather than dissolves.[7]
-
Inertness: The solvent must not react with the thioureido-benzoic acid derivative.
-
Volatility: A moderately volatile solvent is desirable to facilitate its removal from the purified crystals during the drying process.[11]
-
Impurity Solubility Profile: Ideally, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[7]
A systematic screening of potential solvents is the most effective initial step in developing a recrystallization protocol.[7] This can be performed on a small scale using test tubes to observe the solubility behavior of the compound in various solvents at different temperatures.
Pillar 2: Experimental Protocols - A Validating System for Purity
The following protocols are designed to be self-validating, with checkpoints and explanations to ensure a successful outcome.
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward recrystallization technique and should be the first approach considered.[4]
Materials:
-
Crude thioureido-benzoic acid derivative
-
Recrystallization solvent (e.g., ethanol, isopropanol)[12][13]
-
Erlenmeyer flasks (2)
-
Hot plate/stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Boiling chips
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a boiling chip or stir bar. Add a minimal amount of the selected solvent and begin heating the mixture with gentle swirling.[7] Continue to add small portions of the hot solvent until the solid is completely dissolved.[14] An excess of solvent should be avoided as it will reduce the final yield.[7]
-
Decolorization (Optional): If the solution is colored due to high molecular weight impurities, remove it from the heat and add a small amount of activated charcoal.[14] Reheat the solution to boiling for a few minutes.[7]
-
Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. This is a critical step to remove particulate matter. Preheating the filtration apparatus (funnel and receiving flask) is crucial to prevent premature crystallization.[7]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature.[7] Slow cooling promotes the formation of larger, purer crystals.[9] Once the flask has reached room temperature, the crystallization process can be completed by placing it in an ice bath to maximize the yield.[7]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[7]
-
Drying: Dry the crystals thoroughly to remove residual solvent. This can be achieved by air drying, placing them in a desiccator, or using a vacuum oven at a temperature well below the compound's melting point.[7]
Protocol 2: Multi-Solvent Recrystallization (Solvent/Anti-Solvent)
This technique is employed when a single solvent that meets all the ideal criteria cannot be found.[4] It involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the addition of a "poor" solvent (anti-solvent) in which it is sparingly soluble to induce precipitation.
Materials:
-
Crude thioureido-benzoic acid derivative
-
"Good" solvent (e.g., ethanol, acetone)
-
"Poor" solvent (e.g., water, hexane)[3]
-
Standard recrystallization glassware
Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).
-
Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal formation.
-
Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using a mixture of the two solvents (in the same approximate ratio as the final crystallization mixture) for the washing step.
Pillar 3: Data-Driven Insights and Visualizations
Table 1: Reported Recrystallization Solvents for Thioureido-Benzoic Acid Derivatives and Related Compounds
| Compound Class/Derivative | Recrystallization Solvent(s) | Reference(s) |
| N-(p-chlorophenyl)-N'-Benzoyl thiourea | Ethanol | [12] |
| 4-(3-(3-Acetamidobenzoyl)thioureido)benzoic acid | Ethanol | [13] |
| N,N,N'-trisubstituted thioureas | Acetonitrile | [3] |
| N,N,N'-trisubstituted thioureas | Hexane:Ethanol (10:1) | [3] |
| 2-((4-Methylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides | Isopropanol | |
| p-Amino benzoic acid derivatives | Ethanol | [15] |
| Benzoic Acid | Water | [8][9][16] |
Experimental Workflow for Single-Solvent Recrystallization
Caption: Decision-making process for solvent selection.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| No Crystals Form | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and attempt to recrystallize again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. | [7] |
| Compound "Oils Out" | - The melting point of the compound is lower than the boiling point of the solvent.- The solution was cooled too rapidly.- High concentration of impurities. | - Reheat the solution, add more solvent to lower the saturation point, and allow it to cool more slowly.- Select a solvent with a lower boiling point.- Consider a preliminary purification step like a simple column filtration if impurities are significant. | [7] |
| Low Crystal Yield | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Concentrate the mother liquor by evaporating some of the solvent and cool again to recover a second crop of crystals.- Choose a different solvent in which the compound is less soluble at cold temperatures.- Ensure the filtration apparatus is adequately preheated before hot filtration. | [7] |
Conclusion
The purification of thioureido-benzoic acid derivatives by recrystallization is a powerful and essential technique in the drug development pipeline. A thorough understanding of the principles of solvent selection, coupled with meticulous execution of the experimental protocol, can consistently yield materials of high purity. This guide provides the foundational knowledge and practical steps for researchers to confidently approach the purification of these promising therapeutic agents, thereby ensuring the integrity and reliability of their scientific investigations.
References
-
Hilaris Publisher. (2020, May 31). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Retrieved from [Link]
-
Taylor & Francis Online. (2022, October 28). Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Retrieved from [Link]
-
IUCr Journals. (2022, February 15). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
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University of California, Irvine. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]
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University of Massachusetts. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
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University of California, Davis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Retrieved from [Link]
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Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
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University of Canterbury. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
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Application Note & Protocol: A Practical Guide to ¹H and ¹³C NMR for Structural Elucidation in Chemical and Pharmaceutical Analysis
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the precise determination of molecular structure in solution.[1][2] It is an indispensable tool in chemical research, and particularly in the pharmaceutical industry, for applications ranging from the structural confirmation of novel drug candidates and the analysis of metabolites to the purity assessment of active pharmaceutical ingredients (APIs).[1][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical, field-proven protocols for the two most common NMR experiments: proton (¹H) and carbon-13 (¹³C) NMR. The narrative emphasizes the causality behind experimental choices, providing a framework for robust and reliable data acquisition and interpretation.
Part I: Fundamental Principles of NMR Spectroscopy
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[1] When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels. The application of a radiofrequency (RF) pulse can excite these nuclei, causing them to "flip" to a higher energy state. The subsequent relaxation of these nuclei back to their ground state emits an RF signal, which is detected as a Free Induction Decay (FID). This time-domain signal is then converted into a frequency-domain spectrum via a mathematical operation called a Fourier Transform, yielding the familiar NMR spectrum of intensity versus frequency.[4][5]
The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment. This variation, known as the chemical shift (δ) , is the cornerstone of NMR's structural elucidating power.[6]
Key Differences: ¹H vs. ¹³C Nuclei
| Property | ¹H (Proton) | ¹³C (Carbon-13) | Causality and Experimental Impact |
| Natural Abundance | ~99.99% | ~1.1% | The extremely low abundance of ¹³C means that ¹³C experiments are inherently much less sensitive, requiring more sample or significantly longer acquisition times to achieve a good signal-to-noise ratio.[7] |
| Gyromagnetic Ratio (γ) | High (26.75 x 10⁷ rad T⁻¹s⁻¹) | Low (6.73 x 10⁷ rad T⁻¹s⁻¹) | The higher γ of protons results in a stronger NMR signal, contributing to the high sensitivity of ¹H NMR. |
| Chemical Shift Range | ~0 - 15 ppm | ~0 - 220 ppm | The wider chemical shift range of ¹³C leads to less signal overlap compared to ¹H NMR, often resulting in simpler, more resolved spectra where each unique carbon appears as a single peak (in decoupled mode).[6][7][8] |
| Spin-Spin Coupling | ¹H-¹H coupling is common and provides rich structural information (multiplicity). | ¹³C-¹³C coupling is statistically improbable due to low natural abundance. ¹H-¹³C coupling is significant and is typically removed via proton decoupling to simplify spectra. |
Part II: ¹H NMR Spectroscopy: Protocols and Applications
Proton NMR is the workhorse of structural analysis, providing critical information on the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling.
Applications:
-
Structural Elucidation: Determining the connectivity and arrangement of atoms in a molecule.
-
Purity Assessment: Identifying and quantifying impurities.[3]
-
Quantitative Analysis (qNMR): Measuring the absolute concentration or purity of a substance without the need for identical reference standards.[9][10][11]
Protocol 1: Sample Preparation for ¹H NMR
Causality: Proper sample preparation is the most critical step for acquiring a high-quality spectrum. A homogeneous solution free of particulate matter is essential for achieving a uniform magnetic field (good shimming), which translates to sharp, well-resolved peaks.[12][13]
Methodology:
-
Select an Appropriate Deuterated Solvent:
-
Reasoning: Deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) are used for two primary reasons: 1) They provide a deuterium signal that the spectrometer uses to "lock" the magnetic field, compensating for drift. 2) They prevent large, broad solvent signals from obscuring the analyte signals in the ¹H spectrum.[2][14][15]
-
Choice: The solvent must completely dissolve the analyte. Chloroform-d (CDCl₃) is a common first choice for non-polar organic molecules. For polar compounds, acetone-d₆, DMSO-d₆, or methanol-d₄ are often used.[15]
-
-
Determine Sample Concentration:
-
Sample Dissolution:
-
Accurately weigh 5-25 mg of the sample into a clean, dry vial.
-
Add ~0.7 mL of the chosen deuterated solvent.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Self-Validation: Visually inspect the solution against a light source to ensure no solid particulates are present. If solids remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[14]
-
-
Transfer to NMR Tube:
-
Add Internal Standard (Optional but Recommended):
-
Reasoning: An internal standard provides a stable, sharp signal for chemical shift referencing (δ = 0.00 ppm for TMS). For quantitative NMR (qNMR), a known amount of an internal standard is essential for calculating the analyte's absolute concentration.[9]
-
Procedure: Add a small amount of Tetramethylsilane (TMS) or another suitable standard (e.g., TMSP for aqueous samples).
-
Protocol 2: Data Acquisition (¹H Experiment)
Causality: The goal of data acquisition is to excite and record the FID with parameters optimized for resolution and signal-to-noise, while ensuring the instrument is stable.
Methodology:
-
Insert Sample and Lock:
-
Insert the sample into the spectrometer.
-
Initiate the "lock" routine. The spectrometer will find the deuterium frequency of the solvent and use this signal to maintain a constant magnetic field.[17]
-
-
Shim the Magnetic Field:
-
Reasoning: Shimming is the process of adjusting currents in specialized coils to make the magnetic field as homogeneous as possible across the sample volume.[18] Poor shimming is the most common cause of broad, distorted peaks.[19]
-
Procedure: Use the spectrometer's automated shimming routine (e.g., topshim).[18][20] This is usually sufficient for most samples. Manual shimming may be required for challenging samples.
-
-
Set Acquisition Parameters:
-
Pulse Program: Select a standard single-pulse experiment (e.g., zg30 on Bruker systems).[17]
-
Spectral Width (SW): Set a range that covers all expected proton signals, typically -2 to 12 ppm for organic molecules.[17][21]
-
Number of Scans (NS): For a typical 5-25 mg sample, 8 or 16 scans are often sufficient.[17] The signal-to-noise ratio (S/N) increases with the square root of the number of scans.[21]
-
Relaxation Delay (d1): This is the time between pulses. It should be long enough to allow protons to return to thermal equilibrium. For standard qualitative spectra, a delay of 1-2 seconds is common.[17] For quantitative analysis, the delay must be at least 5 times the longest T₁ relaxation time of any proton of interest.[22]
-
-
Acquire the FID:
-
Adjust the receiver gain (rga) to optimize the signal detection without saturating the receiver.
-
Start the acquisition (zg).
-
Protocol 3: Data Processing and Interpretation
Methodology:
-
Fourier Transform (FT): The raw FID is converted into the frequency-domain spectrum using the efp command (on Bruker systems).[18]
-
Phase Correction: Manually or automatically (apk) adjust the phase of the spectrum so that all peaks are purely absorptive and symmetrical.[18]
-
Baseline Correction: Correct any rolling or distortion in the baseline of the spectrum (absn).[18]
-
Referencing: Calibrate the chemical shift axis by setting the internal standard (TMS) to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).[23]
-
Integration: Integrate the signals to determine the relative ratios of protons responsible for each peak.[18]
Data Interpretation Guide:
| Parameter | What It Tells You | Example |
| Chemical Shift (δ) | The electronic environment of the proton. Protons near electronegative atoms are "deshielded" and appear at a higher ppm (downfield). | A proton on a carbon next to an oxygen (e.g., -O-CH -) typically appears around 3.3-4.0 ppm. |
| Integration | The relative number of protons giving rise to the signal. | If a signal from a -CH₃ group is integrated to 3.00, a signal from a -CH₂- group in the same molecule should integrate to ~2.00. |
| Multiplicity | The number of neighboring, non-equivalent protons, according to the n+1 rule .[24] | A proton with 2 neighbors (n=2) will appear as a triplet (n+1=3). A singlet (s) has 0 neighbors; a doublet (d) has 1; a triplet (t) has 2; a quartet (q) has 3. |
| Coupling Constant (J) | The distance (in Hz) between the sub-peaks of a multiplet.[24] Coupled protons must have the same J value. | A doublet with J = 7 Hz will only be coupled to another proton that also shows a J value of 7 Hz. |
Typical ¹H Chemical Shifts
| Type of Proton | Approximate Chemical Shift (δ, ppm) |
| Alkyl (R-CH₃, R₂CH₂, R₃CH) | 0.9 - 1.8 |
| Alkyne (RC≡C-H ) | 2.0 - 3.0 |
| Alkyl halide (-CH -X) | 2.5 - 4.5 |
| Alcohol (-CH -OH) | 3.3 - 4.5 |
| Alkene (=C-H ) | 4.5 - 6.5 |
| Aromatic (Ar-H ) | 6.5 - 8.5 |
| Aldehyde (RCOH ) | 9.0 - 10.0 |
| Carboxylic Acid (RCOOH ) | 10.0 - 13.0 |
| (Source: Approximate ranges compiled from multiple sources)[25][26] |
Part III: ¹³C NMR Spectroscopy: Protocols and Applications
Carbon-13 NMR provides direct information about the carbon framework of a molecule. Due to the low natural abundance of ¹³C, these experiments are less sensitive than ¹H NMR.[7]
Applications:
-
Carbon Skeleton Determination: Identifying the number and types of carbon environments in a molecule.
-
Functional Group Identification: Characteristic chemical shifts indicate the presence of carbonyls, alkenes, alkynes, etc.
-
Distinguishing Isomers: Differentiating between structural isomers with different carbon frameworks.
Protocol 4: Standard ¹³C{¹H} Experiment (Proton Decoupled)
Causality: The standard ¹³C experiment is run with broadband proton decoupling. This collapses all ¹H-¹³C coupling, causing each unique carbon to appear as a single sharp line. This simplifies the spectrum and provides a significant signal enhancement through the Nuclear Overhauser Effect (NOE).
Methodology:
-
Sample Preparation: Prepare the sample as described in Protocol 1. However, a higher concentration is required due to the low sensitivity of ¹³C. A typical amount is 50-100 mg of material.[13][14]
-
Spectrometer Setup: Lock and shim the sample as for a ¹H experiment.
-
Set Acquisition Parameters:
-
Pulse Program: Select a standard proton-decoupled experiment (e.g., zgpg30 on Bruker systems).[17]
-
Spectral Width (SW): Set a wide range to encompass all carbon signals, typically 0 to 220 ppm.[17]
-
Number of Scans (NS): A much larger number of scans is required compared to ¹H NMR. This can range from several hundred to many thousands, depending on the sample concentration. A typical acquisition time is 20-60 minutes.[14]
-
Relaxation Delay (d1): Quaternary carbons (those with no attached protons) often have very long relaxation times. A delay of 2-5 seconds is a common starting point.[17][22] For quantitative ¹³C NMR (more advanced), much longer delays and inverse-gated decoupling are necessary to suppress the variable NOE.[8][22]
-
-
Acquisition and Processing: Acquire and process the data similarly to the ¹H experiment (FT, phasing, baseline correction, referencing).
Protocol 5: DEPT (Distortionless Enhancement by Polarization Transfer)
Causality: DEPT is an invaluable set of experiments used to determine the multiplicity of each carbon atom (i.e., whether it is a CH₃, CH₂, CH, or quaternary carbon).[27][28] It works by transferring magnetization from protons to the directly attached carbons, which both enhances the signal and allows for editing of the spectrum based on the number of attached protons.[29]
Methodology:
-
Acquisition: Run three separate experiments using DEPT pulse sequences with different final proton pulse angles: 45°, 90°, and 135°.
-
Data Interpretation: By comparing the three DEPT spectra with the standard broadband-decoupled ¹³C spectrum, one can unambiguously assign the type of each carbon.
DEPT Interpretation Logic
| Signal in Standard ¹³C | Signal in DEPT-135 | Signal in DEPT-90 | Conclusion |
| Present | Absent | Absent | Quaternary (C) |
| Present | Positive | Positive | Methine (CH) |
| Present | Negative | Absent | Methylene (CH₂) |
| Present | Positive | Absent | Methyl (CH₃) |
Typical ¹³C Chemical Shifts
| Type of Carbon | Approximate Chemical Shift (δ, ppm) |
| Alkyl (C-C) | 5 - 45 |
| Alkyne (-C≡C-) | 65 - 90 |
| Alkyl halide (-C-X) | 25 - 70 |
| Alcohol/Ether (-C-O) | 50 - 80 |
| Alkene (=C) | 100 - 150 |
| Aromatic | 110 - 160 |
| Ester/Acid (-COO-) | 160 - 185 |
| Ketone/Aldehyde (-C=O) | 190 - 220 |
| (Source: Approximate ranges compiled from multiple sources)[25][26] |
Part IV: Visualized Workflows and Logic
General NMR Experimental Workflow
Caption: A generalized workflow for NMR experiments.
Logic Diagram for Interpreting DEPT NMR Results
Caption: Decision tree for assigning carbon multiplicity using DEPT spectra.
Part V: Troubleshooting Common Problems
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Broad, asymmetric peaks | Poor shimming. | Re-run the automated shimming procedure. For difficult samples, manual shimming may be necessary.[19] |
| Sample is too concentrated. | Dilute the sample.[14] | |
| Presence of paramagnetic impurities. | Filter the sample or prepare a new one. | |
| Rolling baseline | Incorrect data processing. | Re-apply baseline correction after phasing. |
| FID was truncated (acquisition time too short). | Increase the acquisition time (at) and re-acquire the data.[21] | |
| Cannot "lock" on solvent | Insufficient deuterated solvent. | Ensure sample height is adequate. It's possible there is too little deuterium to obtain a lock.[19] |
| Incorrect solvent specified in software. | Verify the correct solvent is selected in the acquisition parameters. | |
| Extra, unexpected peaks | Contamination from solvent, grease, or water. | Compare peak positions to tables of common impurities.[23][31] Ensure clean glassware and high-purity solvents. |
Part VI: Conclusion
¹H and ¹³C NMR are cornerstone techniques for the structural characterization of molecules in the pharmaceutical and chemical sciences. A thorough understanding of the principles behind sample preparation, data acquisition, and processing is paramount for obtaining high-quality, reproducible data. By following validated protocols and understanding the causal relationships between experimental parameters and spectral outcomes, researchers can confidently elucidate molecular structures, assess purity, and quantify compounds with a high degree of accuracy. The systematic application of standard 1D experiments, supplemented by techniques like DEPT, provides a powerful and self-validating toolkit for any analytical laboratory.
References
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NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
-
Approximate 1H and 13C NMR Shifts. (n.d.). Scribd. Retrieved from [Link]
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1 H Coupling in Proton NMR. (2025, August 21). ACD/Labs. Retrieved from [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc. Retrieved from [Link]
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Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020, September 14). AZoM. Retrieved from [Link]
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DEPT Spectra: 3 Easy tricks for Interpretation, examples. (2022, December 22). Chemistry Notes. Retrieved from [Link]
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Sample Preparation. (n.d.). Michigan State University, Max T. Rogers NMR Facility. Retrieved from [Link]
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NMR Data Processing. (n.d.). eMagRes. Retrieved from [Link]
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Quantitative NMR Spectroscopy. (n.d.). Durham University. Retrieved from [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
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A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved from [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
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STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame. Retrieved from [Link]
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dos Santos, A. G., Ferreira, M. M. C., & Pinheiro, D. L. J. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. International Journal of Molecular Sciences, 23(21), 13539. Retrieved from [Link]
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Deelchand, D. K., Wijnen, J. P., & Scheenen, T. W. J. (2026, February 16). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Magnetic Resonance in Chemistry. Retrieved from [Link]
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DEPT: A tool for 13C peak assignments. (2015, November 19). Nanalysis. Retrieved from [Link]
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Great resources for learning NMR (Nuclear Magnetic Resonance). (n.d.). The Ohio State University. Retrieved from [Link]
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NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). Weizmann Institute of Science. Retrieved from [Link]
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coupling & J-values in 1H NMR spectroscopy - playlist welcome. (2022, October 24). Chemhelp ASAP [YouTube Channel]. Retrieved from [Link]
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NMR Links and Resources. (n.d.). University of Guelph, Advanced Analysis Centre. Retrieved from [Link]
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DEPT NMR SPECTRUM INTERPRETATION. (2022, January 7). All 'Bout Chemistry [YouTube Channel]. Retrieved from [Link]
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Ch 13 - Coupling. (n.d.). University of Calgary. Retrieved from [Link]
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Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017, May 1). University of Victoria. Retrieved from [Link]
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Useful Resources. (2020, September 29). University of California, Davis NMR Facility. Retrieved from [Link]
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User Guides and Resources. (n.d.). San Diego State University NMR Facility. Retrieved from [Link]
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Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Fitoterapia, 124, 149-164. Retrieved from [Link]
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Proton NMR Table. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]
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Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (2023, December 7). Longdom Publishing. Retrieved from [Link]
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Hanna, G. M. (1987). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Magnetic Resonance in Chemistry, 25(10), 891-895. Retrieved from [Link]
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NMR Data Acquisition and Processing Procedure. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
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NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Technology Networks. Retrieved from [Link]
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Standard operating procedures for remote NMR measurements and sample shipment. (2024, January 15). PANACEA. Retrieved from [Link]
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Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College. Retrieved from [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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What are some NMR problem solving tricks? (2014, October 15). Quora. Retrieved from [Link]
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Real-Time Reaction Monitoring: A Guide to Thin Layer Chromatography (TLC) in Thiourea Synthesis
An Application Note for Researchers and Scientists
Abstract
Thiourea and its derivatives are pivotal structural motifs in medicinal chemistry and serve as versatile intermediates for the synthesis of various heterocyclic compounds. Efficient synthesis requires precise monitoring to optimize reaction conditions, maximize yield, and minimize impurities. This application note provides a detailed protocol for the use of Thin Layer Chromatography (TLC), a simple, rapid, and cost-effective analytical technique, to monitor the progress of thiourea synthesis in real-time. We will delve into the principles of TLC, offer a step-by-step workflow, and provide expert guidance on interpreting the results for informed decision-making during synthesis.
Introduction: The Importance of Monitoring Thiourea Synthesis
The synthesis of thioureas, often achieved through the reaction of amines with isothiocyanates or ammonium thiocyanate, is a fundamental transformation in organic and medicinal chemistry. The progress of such reactions is not always visually apparent, and allowing a reaction to proceed for too long can lead to byproduct formation, while stopping it prematurely results in low yields.
Thin Layer Chromatography (TLC) offers a powerful solution for real-time analysis. It is a chromatographic technique used to separate the components of a mixture based on their differential affinities for a stationary phase and a mobile phase. By visualizing the consumption of starting materials and the formation of the product on a TLC plate, a chemist can accurately determine the reaction's endpoint. This guide focuses on a common example: the synthesis of an N-arylthiourea from a primary aromatic amine and an ammonium thiocyanate precursor.
Foundational Principles of TLC
TLC operates on the principle of separation by adsorption. The key components are:
-
Stationary Phase: A thin layer of an adsorbent material, most commonly polar silica gel (SiO₂) coated on an inert plate (glass, plastic, or aluminum). The silica gel's surface contains polar silanol (Si-OH) groups.
-
Mobile Phase (Eluent): A solvent or mixture of solvents that flows up the plate via capillary action.
-
Separation Mechanism: A sample mixture is spotted on the baseline of the plate. As the mobile phase ascends, it dissolves the sample and carries it up the plate. A competition is established: polar compounds in the mixture will adsorb more strongly to the polar silica gel and thus travel a shorter distance, while less polar compounds will be more soluble in the mobile phase and travel further. This differential migration results in separation.
The Retention Factor (Rf)
The position of a compound on a developed TLC plate is quantified by its Retention Factor (Rf), which is a ratio of the distances traveled.
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
The Rf value is a characteristic constant for a specific compound under identical TLC conditions (stationary phase, mobile phase, temperature). It is always a value between 0 and 1. In the context of thiourea synthesis, the starting amine is typically less polar than the resulting thiourea product. Therefore, the product is expected to have a lower Rf value than the starting amine.
Detailed Protocol: TLC Monitoring of N-Arylthiourea Synthesis
This protocol outlines the procedure for monitoring the reaction between an aniline derivative and ammonium thiocyanate.
Materials and Equipment
-
TLC Plates: Silica gel 60 F₂₅₄ plates (the "F₂₅₄" indicates the presence of a fluorescent indicator for UV visualization).
-
Developing Chamber: A glass jar with a lid or a dedicated TLC tank.
-
Mobile Phase (Eluent): A mixture of non-polar and polar solvents (see Table 1).
-
Capillary Tubes: For spotting the TLC plate.
-
Reaction Mixture Aliquots: Small samples taken from the reaction vessel.
-
Reference Solutions: Dilute solutions of the starting amine and, if available, the pure thiourea product.
-
Visualization Tools:
-
UV Lamp (254 nm).
-
Iodine Chamber (a sealed jar with iodine crystals).
-
Staining Solution (e.g., potassium permanganate stain).
-
-
General Lab Equipment: Pencil, ruler, forceps, heat gun.
Step-by-Step Experimental Workflow
Step 1: Chamber and Plate Preparation
-
Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Seal the chamber and allow it to stand for at least 15-20 minutes. This saturates the chamber atmosphere with solvent vapors, ensuring a uniform solvent front and reproducible Rf values.
-
Plate Preparation: Using a pencil (never a pen, as ink will run with the solvent), gently draw a straight line about 1 cm from the bottom of the TLC plate. This is the origin or baseline. Mark faint tick marks on this line for each sample you will spot.
Step 2: Solvent System (Mobile Phase) Selection The choice of solvent is critical for achieving good separation. Since thiourea is a polar compound, a moderately polar eluent is required. A common strategy is to use a binary mixture of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate). The polarity is fine-tuned by adjusting the ratio.
| Analyte Polarity | Recommended Starting Solvent System | Rationale & Optimization |
| Moderately Polar | 7:3 to 1:1 Hexane : Ethyl Acetate | A good starting point for many organic reactions. If spots are too low (low Rf), increase the proportion of ethyl acetate to increase eluent polarity. |
| Polar | 9:1 Dichloromethane : Methanol | Methanol is a very polar solvent used to elute highly polar compounds that do not move in less polar systems. Use sparingly as it can cause streaking. |
| Very Polar | 7:1:2 Butanol : Acetic Acid : Water | This system is effective for highly polar, hydrogen-bonding species like amino acids or certain salts. The acid can help suppress tailing of acidic or basic spots. |
| Table 1: Recommended mobile phase systems for TLC of thiourea and related compounds. |
Step 3: Sample Application (Spotting)
-
Prepare Samples: Take a small aliquot (a drop) from the reaction mixture using a glass capillary and dilute it with a volatile solvent (e.g., acetone or the reaction solvent). Prepare dilute solutions of your starting amine (SM) and, if available, the final product (P) for reference.
-
Spot the Plate: Dip a clean capillary tube into the starting amine (SM) solution and gently touch it to the first tick mark on the baseline. Allow the solvent to evaporate completely. The goal is a small, concentrated spot (1-2 mm in diameter).
-
Co-Spotting (Essential): On the middle tick mark, first spot the starting amine (SM), let it dry, and then spot the reaction mixture (RM) directly on top of it. This "co-spot" is crucial for unambiguously identifying the starting material spot in the reaction lane.
-
Reaction Mixture: Spot the diluted reaction mixture (RM) on the final tick mark.
Caption: Recommended spotting plan on the TLC baseline.
Step 4: Plate Development
-
Using forceps, carefully place the TLC plate into the pre-saturated developing chamber. Ensure the baseline with the spots is above the solvent level.
-
Seal the chamber and allow the solvent to ascend the plate undisturbed.
-
When the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the solvent front with a pencil.
Step 5: Visualization Most thioureas and their precursors are not colored. Therefore, visualization techniques are required.
-
UV Light (Non-destructive): View the dried plate under a UV lamp (254 nm). Compounds containing aromatic rings or conjugated systems will absorb UV light and appear as dark spots against the glowing green background of the plate. Lightly circle any visible spots with a pencil.
-
Iodine Vapor (Semi-destructive): Place the plate in a sealed chamber containing a few crystals of iodine. Many organic compounds, especially those with electron-rich groups (like amines and sulfur compounds), will form a temporary colored complex with iodine, appearing as brown spots. The spots will fade over time, so they should be circled immediately.
-
Potassium Permanganate (KMnO₄) Stain (Destructive): Dip the plate into a dilute solution of KMnO₄ and then gently heat with a heat gun. Compounds that can be oxidized (alkenes, alcohols, amines, and sulfur compounds) will appear as yellow or brown spots on a purple background. This method is destructive and should be performed last.
Interpreting the TLC Results
The power of TLC lies in the comparative analysis of the different lanes at various time points.
Caption: Workflow for monitoring reaction progress with TLC.
-
At Time = 0: The reaction mixture (RM) lane should show only a strong spot corresponding to the starting amine (SM), confirmed by the SM and co-spot lanes.
-
As the Reaction Progresses: A new spot will appear in the RM lane. This is the thiourea product. It will have a lower Rf value (it won't travel as far up the plate) because the thiourea group is more polar than the starting amine group. Concurrently, the intensity of the starting material spot in the RM lane will decrease.
-
Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. Only the product spot (and potentially non-polar, fast-running impurities) should be present.
Troubleshooting Common TLC Problems
| Problem | Possible Cause | Solution |
| Streaking/Tailing Spots | Sample is too concentrated; sample is not soluble in the mobile phase; compound is highly acidic or basic. | Dilute the sample before spotting. Change the mobile phase. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. |
| Spots Remain on Baseline | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol). |
| Spots Run at Solvent Front | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane). |
| No Spots Visible | Compound is not UV-active; sample is too dilute. | Use a chemical stain (iodine, permanganate). Re-spot the plate with a more concentrated sample. |
| Irregular Solvent Front | The edge of the TLC plate is touching the filter paper or chamber wall; chamber was not sealed. | Reposition the plate in the center of the chamber. Ensure the chamber is properly sealed and saturated. |
| Table 2: Troubleshooting guide for common TLC issues. |
Conclusion
Thin Layer Chromatography is an indispensable tool for the modern synthetic chemist. Its application to monitoring thiourea synthesis provides immediate, actionable data regarding reaction progress, enabling precise determination of the reaction endpoint. This leads to optimized reaction times, improved yields, and a clearer impurity profile before embarking on purification. By mastering the simple and effective protocols outlined in this guide, researchers can enhance the efficiency and success of their synthetic endeavors.
References
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]
-
CIE A-Level Chemistry. (n.d.). 37.1 Thin-layer chromatography. Save My Exams. Available at: [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Available at: [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Available at: [Link]
-
Oreate AI Blog. (2026, January 21). Understanding the Retention Factor in Thin Layer Chromatography. Available at: [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Available at: [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: [Link]
-
THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. (n.d.). Available at: [Link]
-
Racz, B., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules. Available at: [Link]
-
Hemdan, M. M., et al. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. TSI Journals. Available at: [Link]
-
Studies on Aminobenzothiazole and Derivatives: Part-2. Synthesis of Intermediates -Substituted Phenylthiourea using Ammonium Thiocyanate. (2019, April 15). International Journal of Pharmaceutical & Biological Archive. Available at: [Link]
-
ResearchGate. (n.d.). Reaction condensation of amines 1(a-j) with ammonium thiocyanate 2 for preparation of phenylthiourea (3a-j) derivatives. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Thin Layer Chromatography. Available at: [Link]
-
Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. (2011, May 9). Available at: [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Available at: [Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]
-
Sahoo, H., et al. (2017, March 30). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, ACS Publications. Available at: [Link]
-
Grgurić, P., et al. (2016, March 3). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry, RSC Publishing. Available at: [Link]
-
ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Available at: [Link]
-
TLC Visualization Solutions. (n.d.). Available at: [Link]
-
Ali, M., & Sharma, M. (2015). Silica Thin-Layer Chromatographic Studies of Surfactants with Mixed Aqueous-Organic Eluents Containing Thiourea. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Available at: [Link]
-
Ataman Kimya. (n.d.). THIOUREA. Available at: [Link]
-
Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. (2022, November 20). Available at: [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. Available at: [Link]
-
Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Available at: [Link]
-
ResearchGate. (2015, November 10). How can I select a solvent system for highly polar compounds to elute in TLC and run column? Available at: [Link]
-
Quora. (2016, December 3). How often is thin layer chromatography conducted in the monitoring of a reaction? Available at: [Link]
- ResearchGate. (2015, August 18). *Silica Thin-Layer Chromatographic Studies of Surfactants with Mixed Aqueous-Organic Eluents Containing Thiourea: Simultaneous Separation of Co-existing Cetyltrimethylammonium Bromide
Application Note: High-Precision Elemental Analysis of C₁₃H₁₂N₂O₂S₂ for Pharmaceutical Research and Development
Introduction: The Imperative for Elemental Purity in Drug Development
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's elemental composition is a non-negotiable cornerstone of quality control and regulatory submission.[1][2][3] Elemental analysis serves as the fundamental gatekeeper, verifying the empirical formula of newly synthesized active pharmaceutical ingredients (APIs) and intermediates. This process ensures the compound's identity and purity, directly impacting its safety and efficacy.
This application note provides a comprehensive guide to the elemental analysis of the compound with the molecular formula C₁₃H₁₂N₂O₂S₂, a representative heterocyclic structure containing the five primary elements of interest in organic chemistry: Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur. The protocols detailed herein are designed for researchers, analytical scientists, and quality control professionals, offering a framework built on principles of scientific integrity, experimental causality, and method validation.
Foundational Principles: From Molecular Formula to Experimental Verification
Before embarking on experimental work, it is crucial to establish the theoretical elemental composition of C₁₃H₁₂N₂O₂S₂. This theoretical data serves as the primary benchmark against which all experimental results are validated.
2.1. Theoretical Elemental Composition
The molecular weight and theoretical elemental percentages are calculated as follows:
-
Molecular Formula: C₁₃H₁₂N₂O₂S₂
-
Atomic Weights:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
-
Sulfur (S): 32.065 u
-
-
Molecular Weight: (13 * 12.011) + (12 * 1.008) + (2 * 14.007) + (2 * 15.999) + (2 * 32.065) = 292.39 g/mol
The theoretical mass percentages are summarized in the table below.
| Element | Symbol | Atomic Weight (u) | Atoms in Molecule | Total Mass (u) | Percentage (%) |
| Carbon | C | 12.011 | 13 | 156.143 | 53.40% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 4.14% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 9.58% |
| Sulfur | S | 32.065 | 2 | 64.130 | 21.93% |
| Oxygen | O | 15.999 | 2 | 31.998 | 10.94% |
| Total | 292.381 | 100.00% |
Table 1. Theoretical elemental composition of C₁₃H₁₂N₂O₂S₂.
2.2. Analytical Methodologies
The determination of the five elements is accomplished using two distinct, yet complementary, high-temperature techniques.
-
CHNS Analysis by Dynamic Flash Combustion: This method, a modern evolution of the classical Pregl-Dumas technique, is the gold standard for determining carbon, hydrogen, nitrogen, and sulfur content.[4][5] The sample is combusted in a high-temperature furnace (typically ~1000°C) within a pure oxygen environment.[6] This process quantitatively converts the elements into their gaseous oxides: CO₂, H₂O, N₂, and SO₂. These gases are then passed through a reduction chamber to convert nitrogen oxides to N₂ and remove excess oxygen. The resulting gas mixture is separated via a gas chromatography (GC) column and quantified by a thermal conductivity detector (TCD).[7]
-
Oxygen Analysis by High-Temperature Pyrolysis: The direct determination of oxygen requires a separate analysis. The sample is subjected to pyrolysis (thermal decomposition in the absence of oxygen) in a high-temperature reactor (~1060°C) filled with nickel-plated carbon.[7][8] Under these conditions, all oxygen within the sample is quantitatively converted to carbon monoxide (CO). The CO is then chromatographically separated from other pyrolysis by-products and measured by a TCD.[7][9]
Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure accuracy, reproducibility, and trustworthiness. Every step is critical for achieving results within the acceptable tolerance of ±0.4% of the theoretical value, a common standard for publication in peer-reviewed journals.[10]
3.1. Mandatory Pre-Analysis: Sample Preparation and Homogenization
The reliability of elemental analysis is fundamentally dependent on the quality of the sample. The small sample size (typically 1-3 mg) necessitates absolute homogeneity to be representative of the bulk material.[11][12]
-
Step 1: Drying: The sample must be completely free of residual solvents and moisture, as their presence will artificially inflate hydrogen and potentially carbon and oxygen percentages.[13] Dry the C₁₃H₁₂N₂O₂S₂ sample under a high vacuum at a temperature appropriate for its stability (e.g., 40-50°C) until a constant weight is achieved.
-
Step 2: Homogenization: Finely grind the dried sample into a uniform powder using a clean agate mortar and pestle. This ensures that the small portion weighed for analysis is a true representation of the entire sample.[12]
-
Step 3: Storage: Store the homogenized sample in a desiccator to prevent reabsorption of atmospheric moisture.
3.2. Protocol for CHNS Determination
This protocol outlines the analysis using a modern elemental analyzer.
-
Instrumentation:
-
Reagents and Consumables:
-
Carrier Gas: Helium (He), ultra-high purity (99.999%).
-
Combustion Gas: Oxygen (O₂), ultra-high purity (99.999%).
-
Tin Capsules: For weighing solid samples.
-
Certified Standard: Acetanilide or similar CHN/S standard with known composition.
-
Instrument-specific reagents for combustion and reduction tubes (e.g., copper oxide, tungsten trioxide, copper wire).[12]
-
-
Procedure:
-
Instrument Preparation: Ensure the elemental analyzer's combustion and reduction furnaces have reached their setpoint temperatures (e.g., 950-1020°C).[7] Check for stable gas flows and a clean baseline from the TCD.
-
Calibration (Blank and Standard):
-
Analyze 3-5 empty, sealed tin capsules to determine the system blank.
-
Accurately weigh 1-2 mg of a certified standard (e.g., acetanilide) into a tin capsule.
-
Analyze the standard. The instrument software will use the known composition of the standard to generate response factors (K-factors) for C, H, and N. Repeat with an appropriate sulfur standard if necessary, or use a combined CHNS standard. Modern systems can perform multi-point calibrations for enhanced accuracy.
-
-
Sample Analysis:
-
Place an empty tin capsule on the microbalance and tare.
-
Accurately weigh approximately 1-3 mg of the homogenized C₁₃H₁₂N₂O₂S₂ sample into the capsule. Record the exact weight.
-
Securely crimp the capsule to ensure no sample is lost and a tight seal is formed.
-
Place the sealed capsule into the instrument's autosampler.
-
Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace and perform the analysis.
-
-
Quality Control and Data Validation:
-
Analyze the sample in duplicate or triplicate. The results should agree to within ±0.3%.[13]
-
Run a certified standard after every 5-10 samples to check for instrument drift.[10]
-
Compare the average experimental percentages for C, H, N, and S against the theoretical values in Table 1. The deviation should be less than 0.4%.
-
-
3.3. Protocol for Oxygen Determination
This analysis is performed separately, often requiring a different instrument configuration or a dedicated analyzer.
-
Instrumentation:
-
Reagents and Consumables:
-
Carrier Gas: Helium (He), ultra-high purity (99.999%). An oxygen scrubber on the helium line is highly recommended to reduce blank values and improve accuracy.[9]
-
Silver Capsules: For weighing solid samples in pyrolysis mode.[7]
-
Certified Standard: Atropine, benzoic acid, or another suitable oxygen standard.
-
Instrument-specific reagents for the pyrolysis tube (e.g., nickel-coated carbon).[7]
-
-
Procedure:
-
Instrument Preparation: Install the pyrolysis tube and bring the furnace to its setpoint temperature (e.g., 1060°C).[7] Condition the system to achieve a low, stable baseline.
-
Calibration (Blank and Standard):
-
Analyze 3-5 empty, sealed silver capsules to establish the system blank.
-
Accurately weigh 1-2 mg of a certified oxygen standard (e.g., atropine) into a silver capsule.
-
Analyze the standard to generate the response factor for oxygen.
-
-
Sample Analysis:
-
Tare an empty silver capsule on the microbalance.
-
Accurately weigh approximately 1-3 mg of the homogenized C₁₃H₁₂N₂O₂S₂ sample into the capsule.
-
Securely crimp the capsule.
-
Place the capsule into the autosampler and initiate the analysis.
-
-
Quality Control and Data Validation:
-
Perform replicate analyses (n=2 or 3) to ensure reproducibility.
-
Periodically re-analyze a standard to verify system stability.
-
Compare the experimental oxygen percentage against the theoretical value (10.94%).
-
-
Data Interpretation and Validation
The ultimate goal is to confirm that the experimental data aligns with the theoretical composition of C₁₃H₁₂N₂O₂S₂.
| Element | Theoretical % | Acceptable Experimental Range (±0.4%) |
| C | 53.40 | 53.00 - 53.80 |
| H | 4.14 | 3.74 - 4.54 |
| N | 9.58 | 9.18 - 9.98 |
| S | 21.93 | 21.53 - 22.33 |
| O | 10.94 | 10.54 - 11.34 |
Table 2. Theoretical composition and acceptable experimental ranges for C₁₃H₁₂N₂O₂S₂.
If experimental results fall outside this range, it may indicate the presence of impurities, residual solvent, or incomplete combustion/pyrolysis, necessitating a review of the sample preparation and analytical procedure.[10][13]
Experimental Workflow Visualizations
The following diagrams illustrate the logical flow of the analytical procedures.
Caption: Workflow for CHNS elemental analysis.
Caption: Workflow for Oxygen elemental analysis.
References
-
Pella, E. (2002). Improved instrumental determination of oxygen in organic compounds by pyrolysis-gas chromatography. Analytical Chemistry, 44(11), 1836-1840. Available at: [Link]
-
National Bureau of Standards. (1951). Determination of small amounts of oxygen in organic compounds. Journal of Research of the National Bureau of Standards, 46(4), 270-274. Available at: [Link]
-
Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. Available at: [Link]
-
Elementar. (2025). Best practices for sample preparation in elemental analysis. Available at: [Link]
-
Elementar. Elemental analysis: operation & applications. Available at: [Link]
-
ASTM International. (2017). ASTM E777-17 - Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel. Available at: [Link]
-
Exeter Analytical, Inc. DETERMINATION OF OXYGEN IN ORGANIC COMPOUNDS WITH THE 440. Available at: [Link]
-
Eurofins Scientific. (2026). CHNS Analysis. Available at: [Link]
-
VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]
-
Wikipedia. Combustion analysis. Available at: [Link]
-
LECO Corporation. Combustion Analysis for Elemental Determination. Available at: [Link]
-
ResearchGate. Oxygen in Organic Compounds. Available at: [Link]
-
Makmal i-CRIM. CHNS/O Elemental Analyzer (CHNS/O). Available at: [Link]
-
University of Vienna. CHNS-ANALYSIS / O-ANALYSIS. Available at: [Link]
-
ASTM International. (2023). E777 Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel. Available at: [Link]
-
Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Available at: [Link]
-
Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. Available at: [Link]
-
ASTM International. (1996). ASTM E777-87(1996) - Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel. Available at: [Link]
-
Sema Quality Solutions. (2023). Validation Of Analytical Methods For Pharmaceutical Analysis. Available at: [Link]
-
PerkinElmer. 2400 Series II CHNS/O Elemental Analysis. Available at: [Link]
-
Northern Illinois University. CHN Elemental Analysis. Available at: [Link]
-
University of Ottawa. Summary of CHNS Elemental Analysis Common Problems. Available at: [Link]
Sources
- 1. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 2. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 3. smithers.com [smithers.com]
- 4. CHNS Analysis - Eurofins Scientific [eurofins.in]
- 5. cromatec.ro [cromatec.ro]
- 6. Elemental Analyzer [iitk.ac.in]
- 7. iap.fraunhofer.de [iap.fraunhofer.de]
- 8. DETERMINATION OF ORGANIC OXYGEN - UIC Inc. [uicinc.com]
- 9. eai1.com [eai1.com]
- 10. chem.ubc.ca [chem.ubc.ca]
- 11. mt.com [mt.com]
- 12. Tips for sample preparation in elemental analysis - Elementar [elementar.com]
- 13. CHN Elemental Analysis - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. CHNS/O Elemental Analyzer (CHNS/O) - Makmal i-CRIM [ukm.my]
Crystal growth techniques for X-ray diffraction studies
Application Note: Advanced Crystal Growth Techniques for High-Resolution X-Ray Diffraction Studies
Prepared by: Senior Application Scientist Target Audience: Researchers, Structural Biologists, and Drug Development Professionals
Introduction
The acquisition of high-resolution Single Crystal X-Ray Diffraction (SCXRD) data is fundamentally bottlenecked by the quality of the crystal lattice. Whether elucidating the active site of a novel biologic or confirming the absolute stereochemistry of a small-molecule active pharmaceutical ingredient (API), the growth of a macroscopic, well-ordered single crystal is paramount. This application note details the thermodynamic principles, decision matrices, and self-validating protocols required to reliably grow X-ray quality crystals.
Thermodynamic Principles of Crystallization
Crystallization is a phase transition driven by the thermodynamics of supersaturation. To grow a single, highly ordered crystal rather than a polycrystalline mass, the system must be carefully manipulated through specific concentration zones[1].
-
Undersaturated Zone: The solute is fully dissolved. No nucleation or growth can occur.
-
Metastable Zone: The solution is supersaturated, but spontaneous nucleation is kinetically hindered. Existing crystals will grow, but new nuclei will not form. This is the optimal zone for growing large, diffraction-quality crystals[2].
-
Labile (Nucleation) Zone: Supersaturation is high enough that spontaneous nucleation occurs. The goal of any protocol is to gently push the solution into this zone to form a few nuclei, which then deplete the solute concentration, dropping the system back into the metastable zone[3].
-
Precipitation Zone: Rapid concentration leads to an amorphous solid crash-out, useless for XRD.
Thermodynamic zones of crystallization and solute phase transitions.
Decision Matrix for Crystallization Strategy
Selecting the correct methodology depends entirely on the physicochemical properties of the target molecule and the amount of sample available. Proteins and biological macromolecules, which are often scarce and highly sensitive to environmental changes, necessitate micro-scale vapor diffusion[4]. Small molecules with robust thermal stability are better suited for slow cooling or evaporation[5][6].
Decision matrix for selecting optimal crystal growth methodology.
Experimental Protocols & Mechanistic Causality
Protocol A: Vapor Diffusion (Hanging Drop & Sitting Drop)
Target: Proteins, peptides, and scarce small molecules. Mechanism: A micro-droplet containing the purified sample and a low concentration of precipitant is sealed in a closed system sharing a vapor space with a large reservoir of high-concentration precipitant. Because the vapor pressure of water is higher in the drop than in the reservoir, water slowly evaporates from the drop and condenses in the reservoir[1][7]. This gently increases the supersaturation of the drop, driving it into the labile zone[2].
Step-by-Step Workflow:
-
Sample Preparation: Purify the protein to >95% homogeneity. Filter the sample through a 0.22 µm PES membrane to remove dust and aggregates, which act as heterogeneous nucleation sites that cause catastrophic microcrystal "showers"[7][8].
-
Reservoir Setup: Dispense 500 µL of the precipitant solution (e.g., PEG/salt buffer) into the well of a VDX plate[2].
-
Drop Formulation: Pipette 1–2 µL of the protein solution onto a siliconized glass coverslip. Add an equal volume of the reservoir solution to the drop and mix gently without introducing air bubbles[7].
-
Sealing: Invert the coverslip and press it over the well, sealing it with high-vacuum grease to create an airtight environment[3].
-
Incubation: Store the plate in a vibration-free, temperature-controlled incubator (typically 4°C or 20°C).
Self-Validating System Check: Observe the drop under a stereomicroscope at 24 hours.
Clear drop: The system is undersaturated. (Action: Increase precipitant concentration in the next screen).
Brown/amorphous precipitate: The system crashed into the precipitation zone. (Action: Decrease precipitant concentration).
Phase separation (oil drops) or sharp micro-nuclei: The system has successfully entered the labile zone and is self-correcting into the metastable zone. Proceed with incubation.
Protocol B: Mixed-Solvent Slow Evaporation
Target: Small organic and organometallic molecules. Mechanism: Evaporation removes solvent, increasing solute concentration. By pairing a low-boiling "good solvent" with a high-boiling "counter-solvent" (anti-solvent), the good solvent evaporates first. The solute is forced into the counter-solvent, decreasing its solubility. The high-boiling counter-solvent prevents the system from evaporating to complete dryness, which usually results in an amorphous film[9].
Step-by-Step Workflow:
-
Dissolution: Dissolve 5–10 mg of the compound in a minimum volume of the low-boiling good solvent.
-
Counter-Solvent Addition: Add the high-boiling counter-solvent at a 2:1 (Good:Anti) ratio[9].
-
Filtration: Pass the mixture through a glass frit or syringe filter into a clean 2-dram vial[5].
-
Controlled Evaporation: Cover the vial with Parafilm or aluminum foil. Puncture 1–3 pinholes in the cover to strictly limit the evaporation rate[10].
-
Incubation: Place the vial in a quiet, draft-free location[6].
ngcontent-ng-c347536016="" class="ng-star-inserted">Self-Validating System Check: Weigh the vial daily. A mass loss of 1–2% per day indicates an optimal evaporation trajectory. If mass loss exceeds 5% daily, seal the pinholes further. Rapid evaporation causes twinning (intergrown crystals) which complicates XRD data integration.
Protocol C: Slow Cooling
Target: Moderately soluble compounds with high temperature-dependent solubility[5][9].
Mechanism: Exploits the
Step-by-Step Workflow:
-
Saturation: Heat a chosen solvent (e.g., toluene) to just below its boiling point. Add the solute until a saturated, clear solution is achieved[9].
-
Hot Filtration: Filter the hot solution into a pre-warmed scintillation vial to remove any undissolved seed particles[5][6].
-
Insulation: Seal the vial tightly and submerge it in a Dewar flask filled with water heated to the same temperature as the solvent[10].
-
Cooling: Seal the Dewar and allow the entire water bath to cool to room temperature over 48–72 hours[6].
Self-Validating System Check: If the solution reaches room temperature and remains completely clear, the initial solution was undersaturated. Reheat the solution, evaporate 20% of the solvent volume, and repeat the cooling protocol[9].
Data Presentation & Solvent Selection
Strategic solvent selection is the most critical variable in non-macromolecular crystallography. Table 1 outlines highly effective solvent/counter-solvent pairs for mixed evaporation and liquid-liquid diffusion based on boiling point differentials.
Table 1: Handy Solvent Pairs for Mixed Evaporation & Layering
| Solvent (Good) | Boiling Point (°C) | Counter-Solvent (Anti) | Boiling Point (°C) | Mechanistic Rationale |
|---|---|---|---|---|
| Dichloromethane | 39.6 | Hexane | 68.7 | High BP counter-solvent prevents complete dryness[9]. |
| Chloroform | 61.2 | Toluene | 110.6 | Excellent for aromatic organic compounds;
Table 2: Comparative Overview of Crystallization Techniques
| Technique | Typical Sample Volume | Equilibration Time | Primary Application | Key Advantage |
|---|---|---|---|---|
| Vapor Diffusion | 1 - 10 µL | Days to Weeks | Proteins, Peptides | Conserves sample; highly controllable supersaturation[4]. |
| Slow Evaporation | 1 - 5 mL | Days to Weeks | Small Organics | Simplest setup; requires minimal specialized equipment[10]. |
| Slow Cooling | 2 - 10 mL | Hours to Days | Organometallics | Limits new nucleation events; yields large single crystals[11]. |
| Liquid-Liquid Diffusion | 0.5 - 2 mL | Weeks to Months | Air-sensitive molecules | Extremely gentle gradient; ideal for fragile lattices[2]. |
Conclusion
The successful growth of X-ray quality single crystals is not a matter of serendipity, but of rigorous thermodynamic control. By understanding the causality behind supersaturation, utilizing self-validating checks to monitor phase transitions, and selecting the appropriate methodology based on the target molecule's physical properties, researchers can systematically overcome the crystallization bottleneck in structural elucidation.
References
-
International Union of Crystallography (IUCr). How to grow crystals for X-ray crystallography. IUCr Education Pamphlets. Available at: [Link]
-
Frontier, A. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available at: [Link]
-
Staples, R. Getting Crystals Your Crystallographer Will Treasure. Michigan State University, X-Ray Crystallography Laboratory. Available at: [Link]
-
Linac Coherent Light Source. Crystal Growth. Stanford University. Available at: [Link]
-
Hampton Research. Crystal Growth 101 - Sample Preparation for Crystallization. Available at: [Link]
-
ProteinStructures.com. Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Available at: [Link]
-
Massachusetts Institute of Technology (MIT). Growing Crystals. MIT X-Ray Diffraction Facility. Available at: [Link]
-
KU Leuven. How to crystallize your sample. KU Leuven X-ray Core. Available at: [Link]
-
Wikipedia. Protein crystallization. Available at: [Link]
-
Hampton Research. Crystal Growth Techniques. Available at: [Link]
Sources
- 1. Protein crystallization - Wikipedia [en.wikipedia.org]
- 2. skuld.bmsc.washington.edu [skuld.bmsc.washington.edu]
- 3. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 4. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 5. How To [chem.rochester.edu]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. iucr.org [iucr.org]
- 10. Growing Crystals [web.mit.edu]
- 11. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(3-(Thiophen-2-ylmethyl)thioureido)benzoic acid
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing yield bottlenecks or purity issues during the synthesis of 4-(3-(Thiophen-2-ylmethyl)thioureido)benzoic acid. By analyzing the mechanistic causality behind common failures, this guide provides field-proven, self-validating protocols to ensure high-yield nucleophilic addition between 4-isothiocyanatobenzoic acid and thiophen-2-ylmethylamine.
Mechanistic Workflow & Troubleshooting Logic
Figure 1: Mechanistic workflow and troubleshooting logic for the target thiourea synthesis.
Frequently Asked Questions (FAQs): Yield Optimization
Q1: Why is my reaction stalling before complete conversion, resulting in low yields? Causality: Low yields in this specific coupling often stem from the poor solubility of the electrophile, 4-isothiocyanatobenzoic acid, in standard non-polar solvents[1]. The highly polar carboxylic acid moiety causes the starting material or the zwitterionic intermediate to precipitate prematurely, halting the reaction[2]. Solution: Switch the reaction medium to a polar aprotic solvent like anhydrous Tetrahydrofuran (THF). THF effectively solvates both the carboxylic acid and the amine, facilitating the critical proton-transfer step from the zwitterionic intermediate to form the neutral thiourea[2]. Because thiophen-2-ylmethylamine is a highly nucleophilic primary aliphatic amine, the reaction will proceed readily at room temperature once solubility is maintained[3].
Q2: I am observing a significant amount of a highly polar byproduct on my TLC plate. What is it, and how do I prevent it? Causality: The byproduct is likely the symmetrical thiourea (1,3-bis(4-carboxyphenyl)thiourea). This side reaction occurs when trace water in the solvent or atmosphere hydrolyzes the 4-isothiocyanatobenzoic acid into 4-aminobenzoic acid. This newly formed amine then acts as a nucleophile, attacking another molecule of the unreacted isothiocyanate[4]. Solution: The system must be strictly anhydrous. Use commercially available anhydrous THF (or dry over molecular sieves) and flush the reaction vessel with an inert gas (Nitrogen or Argon) prior to reagent addition[4].
Q3: How can I efficiently separate the target thiourea from unreacted starting materials without relying on column chromatography? Causality: Both the target molecule, 4-(3-(Thiophen-2-ylmethyl)thioureido)benzoic acid, and the isothiocyanate starting material possess a carboxylic acid group. If the reaction is incomplete, they will co-extract during aqueous workup, making purification difficult[1]. Solution: Exploit pKa differentials through stoichiometric control. By intentionally using a 1.1 molar excess of the basic thiophen-2-ylmethylamine, you force the complete consumption of the problematic 4-isothiocyanatobenzoic acid. The resulting crude mixture will only contain the target acidic thiourea and the unreacted basic amine. A simple acidic aqueous wash will protonate the excess amine, pulling it into the aqueous layer while the target product remains in the organic phase[1].
Experimental Protocols: Self-Validating Systems
Protocol 1: Anhydrous Synthesis Workflow
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Nitrogen gas for 5 minutes to ensure an anhydrous environment[4].
-
Solvation: Dissolve 1.0 equivalent (e.g., 5.0 mmol) of 4-isothiocyanatobenzoic acid in 20 mL of anhydrous THF. Stir until a clear solution is achieved.
-
Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add 1.1 equivalents (5.5 mmol) of thiophen-2-ylmethylamine.
-
Self-Validation Check: The reaction is exothermic; a slight temperature increase confirms the successful initiation of the nucleophilic attack[4].
-
-
Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 to 6 hours.
-
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (1:1) eluent with 1% glacial acetic acid (to prevent streaking of the carboxylic acid). The reaction is complete when the isothiocyanate spot is fully consumed[2].
Protocol 2: Acid-Base Purification & Crystallization
-
Solvent Exchange: Concentrate the crude reaction mixture under reduced pressure to remove the THF[1]. Redissolve the resulting residue in 30 mL of Ethyl Acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel. Wash the organic layer twice with 15 mL of 1M HCl (aq).
-
Causality: This step protonates the excess thiophen-2-ylmethylamine, partitioning it entirely into the aqueous waste[1].
-
-
Washing & Drying: Wash the organic layer once with 15 mL of saturated NaCl (brine). Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent to yield the crude solid.
-
Crystallization: Recrystallize the crude solid from a hot Ethanol/Water mixture.
-
Self-Validation Check: The formation of distinct crystals upon slow cooling confirms the removal of oily impurities and the high purity of the final 4-(3-(Thiophen-2-ylmethyl)thioureido)benzoic acid[2].
-
Quantitative Data: Reaction Optimization
Table 1: Impact of Reaction Conditions on Yield and Purity
| Solvent | Temperature | Amine Equivalents | Atmosphere | Yield (%) | Purity (HPLC) |
| Dichloromethane (DCM) | Room Temp | 1.0 eq | Ambient | 45% | < 80% |
| Tetrahydrofuran (THF) | Room Temp | 1.0 eq | Ambient | 68% | 85% |
| Anhydrous THF | 0 °C to RT | 1.1 eq | Nitrogen (N2) | > 92% | > 98% |
| Dimethylformamide (DMF) | 60 °C | 1.1 eq | Nitrogen (N2) | 88% | 90% (Difficult workup) |
References
-
Title: Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis Source: MDPI Pharmaceuticals URL: [Link]
Sources
Technical Support Center: Troubleshooting Solubility Issues in DMSO and Ethanol
Welcome to the technical support center for troubleshooting compound solubility. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with dissolving their compounds in Dimethyl Sulfoxide (DMSO) and ethanol, two of the most common solvents in the laboratory. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered when working with DMSO and ethanol.
DMSO-Related FAQs
Q1: My compound won't dissolve in DMSO, even though the datasheet says it should. What should I do?
A1: Several factors could be at play. First, ensure you are using high-purity, anhydrous DMSO, as it is highly hygroscopic and absorbed water can significantly reduce its solvating power.[1][2] It's always best to use a fresh, unopened bottle of a reputable grade.[1] Initial troubleshooting steps should include vigorous vortexing and sonication in a water bath.[1] Gentle heating (e.g., in a 37°C water bath for 10-15 minutes) can also aid dissolution for many compounds.[1][3] However, be cautious with heat-sensitive compounds to avoid degradation.[1]
Q2: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: This is a very common phenomenon known as "precipitation upon dilution" and occurs because the compound is less soluble in the aqueous environment.[1][3][4] To mitigate this, instead of a single large dilution, perform a serial dilution of your concentrated DMSO stock in 100% DMSO first to get closer to your final desired concentration.[1][5] Then, add this intermediate DMSO dilution to your aqueous buffer with vigorous mixing. This gradual change in solvent polarity can help keep the compound in solution.[1] Always aim for the lowest possible final DMSO concentration in your assay (typically ≤ 0.5%) to minimize solvent effects on your biological system.[1][5]
Q3: My DMSO stock solution was clear, but now I see crystals after storing it. What happened?
A3: Crystal precipitation from a previously clear DMSO stock can be due to a few reasons. Temperature fluctuations are a common cause; storing the solution at a lower temperature than when it was prepared can lead to crystallization.[2] Repeated freeze-thaw cycles can also promote precipitation.[2] Additionally, if the container is not perfectly sealed, the DMSO can absorb atmospheric moisture over time, which reduces its solvating capacity and can cause the compound to fall out of solution.[2] To resolve this, you can try gently warming the solution (e.g., at 37°C) and sonicating to redissolve the crystals.[3] For long-term storage, it is recommended to prepare single-use aliquots to minimize freeze-thaw cycles and moisture absorption.[1]
Q4: Can the purity of my compound affect its solubility in DMSO?
A4: Absolutely. Counterintuitively, highly pure crystalline materials can sometimes exhibit lower apparent solubility than their less pure counterparts.[6] Impurities can disrupt the crystal lattice, making it easier for the solvent to break it down.[6] Conversely, certain impurities might decrease solubility. If you observe inconsistent solubility with different batches of the same compound, purity differences could be a contributing factor.[6]
Ethanol-Related FAQs
Q1: I'm trying to dissolve a hydrophobic compound in ethanol, but it's not working well. What are my options?
A1: While ethanol is a versatile solvent, its solvating power for highly nonpolar compounds is limited. One effective strategy is to use a co-solvent system.[7][8] Adding a small amount of a more powerful solvent like DMSO or using a mixture of ethanol and another solvent such as polyethylene glycol (PEG) or propylene glycol can significantly enhance solubility.[7][9] The principle of co-solvency is to reduce the interfacial tension between the aqueous solution and the hydrophobic solute.[9]
Q2: Will heating my ethanol solution help dissolve my compound?
A2: Yes, in most cases, increasing the temperature will increase the solubility of a solid in a liquid solvent like ethanol. This is because the dissolution process is often endothermic.[2] Gentle warming on a hot plate with stirring can be effective. However, be mindful of ethanol's low boiling point (78.37 °C) and flammability. Always heat gently in a well-ventilated area, and never use an open flame. For heat-sensitive compounds, prolonged heating should be avoided.
Q3: Can I use ethanol to dissolve a compound for a cell-based assay?
A3: Yes, ethanol is frequently used as a solvent for cell-based assays. However, it's important to be aware of its potential effects on cells. At higher concentrations, ethanol can be cytotoxic. Therefore, it is crucial to determine the maximum tolerable concentration of ethanol for your specific cell line in a vehicle control experiment. Typically, the final concentration of ethanol in the cell culture medium is kept below 0.5%.
Q4: My compound seems to dissolve in ethanol initially, but then a precipitate forms over time. What could be the cause?
A4: This could be due to the formation of a less soluble solvate, where ethanol molecules incorporate into the crystal structure of the compound. Another possibility is a polymorphic transformation, where the compound converts to a more stable, but less soluble, crystalline form over time in the solution.[6] Allowing the solution to equilibrate for a longer period and then filtering out any precipitate can help in determining the true thermodynamic solubility.
Troubleshooting Guides
This section provides more detailed, step-by-step protocols for addressing complex solubility challenges.
Understanding Kinetic vs. Thermodynamic Solubility
A critical concept in troubleshooting solubility is the distinction between kinetic and thermodynamic solubility.[10][11]
-
Kinetic Solubility is measured by dissolving a compound in a solvent (like DMSO) and then adding that solution to an aqueous buffer, observing the concentration at which precipitation occurs.[11][12] This often results in a supersaturated, metastable solution and tends to yield a higher, but less stable, solubility value.[10][13] This is what is often being assessed in high-throughput screening.[14]
-
Thermodynamic Solubility is the true equilibrium solubility, measured by adding an excess of the solid compound to a solvent, allowing it to equilibrate over a longer period (e.g., 24-48 hours), and then measuring the concentration of the dissolved compound.[11][12] This value is lower but represents the stable state.
Understanding this difference is key, as a compound might appear soluble initially (kinetic solubility) but precipitate over time as it reaches its thermodynamic equilibrium.[10]
Caption: Kinetic vs. Thermodynamic Solubility.
Step-by-Step Protocol for Enhancing Solubility
If you are facing persistent solubility issues, follow this systematic approach.
Step 1: Solvent and Compound Quality Check
-
Verify Solvent Purity: Use a new, unopened bottle of high-purity, anhydrous DMSO or absolute ethanol.[1][2]
-
Assess Compound Purity and Form: If possible, check the purity of your compound. Be aware that different batches or polymorphic forms can have different solubilities.[6] The amorphous form of a compound is generally more soluble than a crystalline form.[2]
Step 2: Physical Dissolution Aids
-
Vortexing: Vigorously vortex the sample for 2-5 minutes.[2]
-
Sonication: Place the vial in a water bath sonicator for 10-15 minutes.[1] The ultrasonic waves help to break apart solid aggregates.
-
Gentle Heating: If the compound is still not dissolved, warm the solution in a water bath at 37-50°C for 10-15 minutes with intermittent vortexing.[1][3] Caution: Do not overheat, especially with ethanol, and be mindful of compound stability.
Step 3: pH Adjustment (for ionizable compounds)
-
For acidic or basic compounds, adjusting the pH of the aqueous solution can dramatically increase solubility.[15]
-
For acidic compounds, increasing the pH will deprotonate the molecule, making it more soluble in aqueous media.
-
For basic compounds, decreasing the pH will protonate it, increasing its aqueous solubility.
Step 4: Employing Co-solvents
-
If a single solvent system is insufficient, a co-solvent approach can be effective.[7][8]
-
For aqueous dilutions from DMSO: Instead of diluting directly into buffer, try diluting into a mixture of buffer and a water-miscible organic solvent like ethanol or PEG 400.[16]
-
For ethanol-based solutions: Adding a small percentage of DMSO can enhance the solubility of more challenging compounds.
A Systematic Workflow for Troubleshooting Solubility
The following diagram illustrates a logical workflow for addressing solubility challenges.
Caption: A Recommended Experimental Workflow for Troubleshooting Solubility.
Data Summary Table
| Property | Dimethyl Sulfoxide (DMSO) | Ethanol (EtOH) |
| Formula | (CH₃)₂SO | C₂H₅OH |
| Molar Mass | 78.13 g/mol | 46.07 g/mol |
| Boiling Point | 189 °C (372 °F)[17] | 78.37 °C (173.07 °F) |
| Melting Point | 19 °C (66 °F)[17] | -114 °C (-173 °F) |
| Density | 1.1004 g/cm³ | 0.789 g/cm³ |
| Solvent Type | Polar Aprotic[17] | Polar Protic |
| Key Features | Excellent solvent for a wide range of polar and nonpolar compounds.[17] Miscible with water.[17] | Good solvent for many organic compounds. Miscible with water. |
| Common Issues | Hygroscopic, precipitation on aqueous dilution, potential cytotoxicity at high concentrations.[1][2][5] | Flammable, potential cytotoxicity, may form less soluble solvates. |
References
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved from [Link]
-
Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. Retrieved from [Link]
-
High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14). HORIZON® system. Retrieved from [Link]
-
Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2004). kinetic versus thermodynamic solubility temptations and risks. European journal of pharmaceutical sciences, 22(5), 373–381. [Link]
-
Volkov, I., Varlamova, E., Palmer, D., & Varnek, A. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Molecular Liquids, 396, 124016. [Link]
-
Cosolvent. (n.d.). In Wikipedia. Retrieved from [Link]
-
Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. (2026, January 15). Oreate AI Blog. Retrieved from [Link]
-
Al-Kassas, R., Al-Gohary, O., & Al-Faadhel, M. (2016). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. Retrieved from [Link]
-
Al-Kassas, R., Al-Gohary, O. M., & Al-Faadhel, M. M. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules (Basel, Switzerland), 21(10), 1373. [Link]
-
Solubility Effects. (n.d.). Prof Steven Abbott. Retrieved from [Link]
-
Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved from [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. Retrieved from [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution. Retrieved from [Link]
-
Augustijns, P., Lindahl, A., & Tannergren, C. (2012). Ethanol Effects on Apparent Solubility of Poorly Soluble Drugs in Simulated Intestinal Fluid. Molecular Pharmaceutics, 9(7), 2029–2036. [Link]
-
Ethanol Effects on Apparent Solubility of Poorly Soluble Drugs in Simulated Intestinal Fluid. (n.d.). ResearchGate. Retrieved from [Link]
-
DMSO wont dilute my pure compound. How to solve this? (2014, January 16). ResearchGate. Retrieved from [Link]
-
Co-solvent: Significance and symbolism. (2025, December 23). ScienceDirect. Retrieved from [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Dimethyl Sulfoxide (DMSO) Physical Properties. (n.d.). Regulations.gov. Retrieved from [Link]
-
Some of my compounds are soluble in DMSO - how can they be crystallized? (2013, January 30). ResearchGate. Retrieved from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. Retrieved from [Link]
-
Dimethyl sulfoxide. (2021, March 28). Sciencemadness Wiki. Retrieved from [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016, April 30). Asian Journal of Pharmaceutics. Retrieved from [Link]
-
Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? (2014, October 23). ResearchGate. Retrieved from [Link]
-
Dimethyl sulfoxide. (n.d.). In Wikipedia. Retrieved from [Link]
-
PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. (n.d.). Bioinfo Publications. Retrieved from [Link]
-
Tetko, I. V., Tanchuk, V. Y., & Villa, A. E. (2001). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current medicinal chemistry, 8(13), 1515–1525. [Link]
-
Dimethyl Sulfoxide. (2022, October 15). PubChem. Retrieved from [Link]
-
3.2 Solubility. (n.d.). Introductory Organic Chemistry - Open Oregon Educational Resources. Retrieved from [Link]
-
Solubility Data of DMSO. (n.d.). Scribd. Retrieved from [Link]
-
Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. (2024, July 25). PMC. Retrieved from [Link]
Sources
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- 4. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solubility Effects | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. wisdomlib.org [wisdomlib.org]
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- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Thioureido-Benzoic Acid Synthesis
Thioureido-benzoic acid derivatives are critical pharmacophores in drug development, frequently utilized as potent1[1]. However, the synthesis of these compounds—typically via the nucleophilic addition of an aminobenzoic acid to an isothiocyanate—is notoriously susceptible to2[2].
This guide is engineered for researchers and drug development professionals. It provides a self-validating experimental protocol, mechanistic troubleshooting for common side reactions, and quantitative optimization data to ensure high-fidelity synthesis.
Reaction Workflow & Side-Reaction Pathways
Fig 1: Mechanistic workflow and side-reaction branching in thioureido-benzoic acid synthesis.
Section 1: Self-Validating Experimental Protocol
To minimize the degradation of unstable isothiocyanate intermediates, an1 is highly recommended over using isolated, stored isothiocyanates[1].
Step 1: Isothiocyanate Formation
-
Action: Dissolve benzoyl chloride (1.0 mmol) and ammonium thiocyanate (1.0 mmol) in anhydrous acetone (10 mL). Reflux for 1–3 hours.
-
Causality: Acetone is chosen because it dissolves the organic reactants but not the inorganic ammonium chloride byproduct, thermodynamically driving the equilibrium forward.
-
Self-Validation Checkpoint: The reaction is successful only if a dense white precipitate (NH₄Cl) forms. If the solution remains clear, the thiocyanate salt is likely wet or inactive, and the reaction must be aborted.
Step 2: Filtration
-
Action: Cool the mixture to room temperature and filter off the NH₄Cl precipitate under a dry inert atmosphere (Nitrogen/Argon).
-
Causality: Removing the salt prevents downstream purification issues. The inert atmosphere is critical because the highly electrophilic isothiocyanate carbon is highly susceptible to hydrolysis[2].
-
Self-Validation Checkpoint: The resulting filtrate must be a clear, pale-yellow solution. Cloudiness indicates moisture ingress.
Step 3: Nucleophilic Addition
-
Action: To the freshly prepared filtrate, add 4-aminobenzoic acid (1.0 mmol). Stir under reflux for 2–3 hours.
-
Causality: The electron-withdrawing carboxylic acid group para to the amine severely reduces the amine's nucleophilicity. Refluxing provides the necessary thermal energy to overcome this high activation barrier[2].
-
Self-Validation Checkpoint: As the reaction progresses, the target thioureido-benzoic acid will typically begin to precipitate out of the acetone solution. TLC (Hexane:Ethyl Acetate) should confirm the disappearance of the amine spot.
Step 4: Isolation
-
Action: Cool the reaction mixture. Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from ethanol[1].
-
Causality: Ethanol leverages differential solubility, washing away trace unreacted starting materials and highly lipophilic symmetrical thiourea byproducts.
Section 2: Troubleshooting & FAQs
Q1: I am observing a high percentage of symmetrical thiourea byproducts. How can I suppress this? A1: Symmetrical thioureas form when the intermediate isothiocyanate reacts prematurely with the starting amine, or if the amine acts as a bridging nucleophile[2].
-
Causality & Solution: This side reaction is driven by stoichiometric imbalances or localized high concentrations of the amine. Ensure strict 1:1 stoichiometry. Because you are using a two-step, one-pot method, you must strictly ensure the complete formation of the isothiocyanate before adding the 4-aminobenzoic acid[2]. Adding the amine dropwise can also maintain a low localized concentration, favoring the unsymmetrical target.
Q2: My reaction yields are low, and I suspect isothiocyanate degradation. What causes this? A2: Isothiocyanates are highly electrophilic and susceptible to hydrolysis by atmospheric moisture, leading to degradation products like ureas[2][3].
-
Causality & Solution: Water outcompetes the weak amine for the isothiocyanate carbon. Ensure all solvents are strictly anhydrous and glassware is oven-dried. Perform the reaction under a dry nitrogen or argon atmosphere. The in-situ generation method described in the protocol significantly mitigates this by consuming the isothiocyanate immediately upon formation[1].
Q3: The nucleophilic addition step is sluggish, resulting in unreacted 4-aminobenzoic acid. How can I accelerate it? A3: As mentioned, 4-aminobenzoic acid has reduced nucleophilicity due to its electron-withdrawing carboxylic acid group[2][4].
-
Causality & Solution: To overcome this electronic barrier, increase the reaction temperature (reflux) or apply microwave irradiation[2][4]. Alternatively, adding a catalytic amount of a non-nucleophilic base like triethylamine (TEA) can help activate the amine by increasing its electron density and neutralizing any trace acidic byproducts[2].
Q4: My target thioureido-benzoic acid is crashing out as an impure oil rather than a crystalline solid. How do I force crystallization? A4: Impurities, particularly unreacted isothiocyanates or degradation products, disrupt the crystal lattice formation, causing the product to "oil out"[4].
-
Causality & Solution: The presence of structurally similar byproducts lowers the melting point of the mixture. To resolve this, perform trituration: stir the viscous oil vigorously with a poor solvent (like cold hexane or an ether/hexane mixture). This extracts the lipophilic impurities, leaving the polar thioureido-benzoic acid to crystallize[4]. If trituration fails, purify via silica gel column chromatography before attempting recrystallization[4].
Section 3: Quantitative Optimization Data
The following table synthesizes the impact of various reaction parameters on the yield and purity of 4-(3-benzoylthioureido)benzoic acid, demonstrating the necessity of anhydrous, heated conditions.
Table 1: Impact of Reaction Parameters on Thioureido-Benzoic Acid Yield and Purity
| Solvent System | Temperature | Atmosphere | Additive | Target Yield (%) | Primary Side Product / Issue |
| Acetone (Anhydrous) | Reflux (56°C) | Inert (N₂) | None | 76 – 88% | Minimal (< 2%) |
| Acetone (Reagent Grade) | Reflux (56°C) | Air | None | < 50% | Hydrolysis products (Isothiocyanate degradation) |
| THF (Anhydrous) | Room Temp (25°C) | Inert (N₂) | None | 40 – 50% | Unreacted starting materials (Steric/Electronic hindrance) |
| Water / Ethanol | Ultrasonic (25°C) | Air | None | 70 – 75% | Symmetrical thiourea (If stoichiometry is poorly controlled) |
References
Sources
- 1. Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Enhancing stability of thiophene derivatives in solution
Welcome to the Thiophene Stability Technical Support Center . This guide is engineered for researchers, medicinal chemists, and drug development professionals who encounter stability, degradation, or reproducibility issues when working with thiophene-containing small molecules and polymers in solution.
Below, we dissect the physicochemical root causes of thiophene instability, provide actionable troubleshooting FAQs, and outline self-validating experimental workflows to ensure the integrity of your compounds.
Section 1: Fundamental Mechanisms of Degradation (FAQ)
Q1: Why does my thiophene compound change color or precipitate upon prolonged storage in solution?
A1: Color shifts (often bathochromic) and precipitation are classic indicators of oxidation and subsequent polymerization. The sulfur heteroatom in the thiophene ring is highly susceptible to oxidation[1]. When exposed to ambient light and dissolved oxygen, trace impurities can act as photosensitizers, converting ground-state oxygen into highly reactive singlet oxygen (
Q2: Does the structural substitution of my thiophene derivative affect its solution stability?
A2: Absolutely. The electronic and steric nature of the substituents dictates the ring's vulnerability. Bulky substituents at the
Q3: I am observing unexpected toxicity in my cell-based assays. Could this be related to thiophene stability? A3: Yes. In biological or aqueous assay buffers, unstable thiophenes can degrade into electrophilic reactive metabolites (like thiophene epoxides). These species can covalently bind to cellular macromolecules and proteins, leading to off-target toxicity or drug-induced hepatotoxicity[1]. Ensuring solution stability prior to dosing is critical to validating your assay results.
Section 2: Visualizing the Degradation Logic
To effectively troubleshoot, you must understand the mechanistic pathway of thiophene degradation. The diagram below illustrates the causality from environmental exposure to final degradation.
Logical pathway of thiophene photodegradation via singlet oxygen attack.
Section 3: Mitigation Strategies & Quantitative Impact
Q4: What are the best practices for storing thiophene solutions to prevent degradation? A4: Storage must systematically eliminate the kinetic drivers of degradation: light, oxygen, and thermal energy. Solutions should be prepared in degassed solvents to displace dissolved oxygen[1]. Amber vials must be used to block UV/Vis light, preventing the photo-excitation of trace sensitizers. For long-term storage, temperatures below -20°C are recommended to exponentially slow down background auto-oxidation kinetics.
Q5: Can I use additives to stabilize my thiophene compounds during assays? A5: Yes. The addition of phenolic antioxidants, such as Butylated hydroxytoluene (BHT), can effectively quench free radical propagation chains initiated by trace metal impurities or residual oxygen[1].
Summary of Stabilization Variables
| Variable | Condition / Modification | Expected Impact on Stability | Primary Mechanism of Action |
| Substitution | 2,5-bulky alkyl groups | High Increase | Steric hindrance of highly reactive |
| Substitution | Electron-Withdrawing Groups | Moderate Increase | Reduces nucleophilicity of the thiophene ring. |
| Solvent | Argon-sparged | High Increase | Removes dissolved |
| Additive | 0.01% - 0.1% BHT | Moderate Increase | Quenches radical propagation chains. |
| Storage | Amber vial / Dark | High Increase | Prevents photochemical singlet oxygen generation. |
Section 4: Experimental Workflows & Protocols
To definitively solve a stability issue, you must isolate the variables causing the degradation. Do not guess; use the following self-validating protocols.
Protocol 1: Self-Validating Forced Degradation Study
This workflow isolates thermal, oxidative, and photochemical variables to identify your compound's specific weakness[1].
Step 1: Solution Preparation Prepare a 1 mg/mL stock of the thiophene derivative in your relevant assay solvent (e.g., Acetonitrile or DMSO). Causality: A standardized concentration ensures that degradation kinetics are comparable across all stress cohorts.
Step 2: Stress Condition Setup Divide the stock into four distinct cohorts:
-
Baseline Control: Amber vial, Argon-sparged, stored at 4°C. (Establishes a baseline by minimizing all environmental kinetic energy).
-
Oxidative Stress: Clear vial, add 0.1%
, stored at 25°C. (Directly tests susceptibility to chemical oxidation, mimicking exposure to trace peroxides). -
Photo-Stress: Clear vial, exposed to broad-spectrum UV/Vis light at 25°C. (Tests photosensitization and singlet oxygen generation).
-
Thermal Stress: Amber vial, heated to 60°C. (Isolates thermal degradation from photochemical effects).
Step 3: Time-Course Sampling Extract 10 µL aliquots at 0, 2, 4, 8, and 24 hours. Quench the oxidative stress samples immediately with a reducing agent (e.g., sodium thiosulfate) to halt the reaction prior to injection.
Step 4: LC-MS/NMR Analysis Analyze the aliquots. Causality: Look for specific mass shifts in LC-MS. A +16 Da shift indicates thiophene-S-oxide formation, while a +32 Da shift indicates a sulfone. If only the photo-stress vial degrades, your mitigation strategy must focus strictly on light protection.
Step-by-step experimental workflow for a self-validating forced degradation study.
Protocol 2: Rigorous Solvent Degassing & Antioxidant Supplementation
If oxidation is confirmed, use this protocol to stabilize the working solutions.
Step 1: Argon Sparging Insert an argon line with a glass dispersion frit directly into the solvent. Sparge for 15-30 minutes depending on the volume. Causality: Argon is denser than air and nitrogen. It effectively displaces dissolved oxygen from the liquid matrix and blankets the headspace, preventing re-oxygenation during handling.
Step 2: Antioxidant Addition Add BHT to a final concentration of 0.01% - 0.1% (w/v)[1]. Causality: BHT acts as a radical scavenger. Its bulky tert-butyl groups stabilize the phenoxy radical formed after it donates a hydrogen atom to quench reactive degradation intermediates, halting chain-reaction polymerization.
Step 3: Analytical Verification Run a baseline HPLC injection of the stabilized solvent. Causality: You must ensure the BHT peak does not co-elute with or suppress the ionization of your target thiophene peak during downstream LC-MS analysis.
References
- Technical Support Center: Stability of Thiophene-Containing Compounds. Benchchem.
- Preparation and Photochemistry of Thiophene-S-oxides. MDPI.
- Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI.
Sources
Technical Support Center: Debugging Thiourea Compound Melting Point Inconsistencies
Welcome to the Application Scientist Support Desk. This portal provides advanced troubleshooting for researchers, analytical chemists, and drug development professionals facing reproducibility issues during the thermal characterization of thiourea and its derivatives. As a Senior Application Scientist, I have structured this guide to move beyond basic operational steps, focusing instead on the underlying physical chemistry and causality that dictate thermal behavior.
Diagnostic Workflow
When a thiourea derivative exhibits an inconsistent melting point, the root cause is rarely instrument failure; it is typically a clash between thermodynamic phase transitions and kinetic degradation. Follow this logic tree to isolate the variable.
Diagnostic workflow for resolving thiourea melting point inconsistencies.
The Causality of Inconsistent Melting Points (FAQs)
Q1: Why does my thiourea derivative show a melting range of 5–10 °C instead of a sharp peak? A: A highly pure compound typically melts within a narrow 1–2 °C window[1]. However, thiourea compounds are highly susceptible to thermal decomposition near their melting points. Unsubstituted thiourea, for instance, melts around 170–178 °C but simultaneously decomposes into ammonia, hydrogen sulfide, and other fragments. When decomposition and melting compete, the degradation products act as impurities. According to Raoult's Law, these in-situ generated impurities cause freezing-point depression, which lowers and broadens the observed melting range[1].
Q2: How does the heating rate physically alter the observed melting point of thioureas? A: Thermal degradation is a kinetic process (dependent on time and temperature), whereas melting is a thermodynamic phase transition. If you heat the sample too slowly (e.g., <1 °C/min), the compound has more time to thermally degrade or isomerize (e.g., into ammonium thiocyanate) before reaching its true melting point, resulting in a depressed melting range. Conversely, rapid heating might overshoot the true melting point due to thermal lag between the heating block and the sample inside the capillary.
Q3: Could polymorphism be causing batch-to-batch inconsistencies? A: Absolutely. Active Pharmaceutical Ingredients (APIs) and their precursors frequently exhibit polymorphism—different crystalline lattices with distinct lattice energies[2]. If your synthesis or recrystallization conditions (such as solvent choice, ambient humidity, or cooling rate) vary, you may be isolating different polymorphs or solvates. Different solid forms inherently possess different properties, including distinct melting points, hygroscopicity, and aqueous thermodynamic solubility[2].
Quantitative Data: Thermal Properties of Thiourea Derivatives
To establish a baseline for your experiments, compare your results against these validated thermal parameters for thiourea and its long-chain derivatives. Notice how structural symmetry and alkyl chain length stabilize the molecule, pushing degradation temperatures higher than the melting point.
| Compound | Melting Point (°C) | Latent Heat of Melting (J/g) | Decomposition Behavior | Primary Application / Note |
| Unsubstituted Thiourea | 170–178 | N/A | Decomposes upon melting | Chemical precursor,[3] |
| 1,3-didodecanoyl thiourea | 116.3 | 40.2 | Degrades well above MP | Phase Change Material[4] |
| 1,3-ditetradecanoyl thiourea | 122.5 | 44.7 | Degrades well above MP | Phase Change Material[4] |
| 1,3-dihexadecanoyl thiourea | 153.6 | 51.7 | Degrades well above MP | Phase Change Material[4] |
Self-Validating Troubleshooting Protocols
Do not rely on a single data point. Use the following self-validating methodologies to guarantee the integrity of your thermal analysis.
Protocol A: Standardized Capillary Melting Point Determination (Kinetic Control)
Objective: Minimize thermal degradation prior to melting and ensure reproducible heat transfer[1]. Causality: Controlling the heating rate restricts the time available for kinetic degradation, allowing the thermodynamic melting point to be observed accurately.
-
Sample Preparation: Finely crush the thiourea sample to a uniform powder. Why? Large crystals create void spaces.
-
Capillary Loading: Pack the capillary tube to a strict height of 2–3 mm. Tap firmly to eliminate air pockets. Why? Air acts as a thermal insulator, causing thermal lag and artificially high readings.
-
Pre-heating (Ramp-and-Hold): Rapidly heat the instrument to exactly 10 °C below the expected melting point.
-
Controlled Ramp: Reduce the heating rate to exactly 1.0 °C/min to 2.0 °C/min[1].
-
Self-Validation Check: Observe the sample visually during the ramp. If the sample discolors (turns yellow/brown) or evolves gas bubbles before transitioning to a clear liquid, you are observing decomposition, not a true melting point. Action: If this occurs, immediately proceed to Protocol B.
Protocol B: Advanced Thermal Profiling (DSC/TGA)
Objective: Decouple melting endotherms from decomposition exotherms and identify hidden polymorphic transitions[5],[2]. Causality: TGA measures mass loss (identifying degradation), while DSC measures heat flow (identifying phase changes without mass loss).
-
Thermogravimetric Analysis (TGA): Heat 2–10 mg of the sample under a controlled nitrogen atmosphere at 10 °C/min[5]. Record the onset temperature of weight loss. Why? This establishes the absolute thermal stability ceiling of your specific derivative[4].
-
Differential Scanning Calorimetry (DSC): Weigh 2–5 mg into an aluminum pan[5]. Critical Step: If gas evolution was observed in Protocol A, you must use a pinhole lid to prevent pan rupture from pressure buildup.
-
Thermal Cycling: Heat the sample to just 5 °C below the TGA degradation onset, cool it at a controlled rate, and heat it again.
-
Self-Validation Check: Compare the first and second heating curves. If the first heating shows multiple endotherms but the second heating shows only one, you have successfully identified a polymorphic transition or a desolvation event[2]. The single peak in the second run represents the most thermodynamically stable form reached after the initial melt.
References
-
Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage Source: tubitak.gov.tr URL:[Link]
-
THIOUREA Source: atamanchemicals.com URL:[Link]
-
Melting Point Determination Source: resolvemass.ca URL:[Link]
-
Advancing Approaches in Detecting Polymorphism Source: pharmtech.com URL:[Link]
-
Thiourea | H2NCSNH2 | CID 2723790 - PubChem Source: nih.gov URL:[Link]
Sources
Validation & Comparative
Bridging the Gap: A Comparative Guide to Validating Molecular Docking Scores with In Vitro Assays
As computational power scales, the reliance on Computer-Aided Drug Design (CADD) has grown exponentially. However, a critical bottleneck remains: theoretical binding affinities (ΔG) predicted in silico frequently fail to translate into functional in vitro potency (IC50 or Ki). This discrepancy stems from the inherent limitations of scoring functions, which often oversimplify solvent effects, entropic penalties, and protein flexibility to maintain computational throughput.
To mitigate false positives, modern drug discovery demands a consensus approach—evaluating multiple docking algorithms against rigorous in vitro enzymatic assays. This guide provides an objective comparison of industry-standard molecular docking tools (AutoDock Vina, Schrödinger Glide, and CCDC GOLD) and details a self-validating experimental workflow for benchmarking their predictive accuracy.
The Causality of Divergence: Scoring vs. Biological Reality
Before comparing algorithms, we must understand why docking scores diverge from in vitro results. Molecular docking predicts a static thermodynamic interaction, whereas an in vitro assay measures a dynamic kinetic process.
-
Desolvation Penalties : Many empirical scoring functions simplify the energetic cost of stripping water molecules from the ligand and receptor pocket. Highly lipophilic compounds often receive artificially inflated docking scores but fail in vitro due to poor solubility.
-
Receptor Flexibility : Standard docking treats the protein backbone as rigid. In vitro, enzymes undergo induced-fit conformational changes upon ligand binding. Algorithms that fail to sample side-chain rotamers often miss the true binding pose.
-
Assay Dynamics : An IC50 value is not an absolute constant; it is a functional metric dependent on substrate concentration, enzyme kinetics, and assay conditions, making direct linear correlation with theoretical ΔG inherently challenging without controlled validation (1[1]).
Comparative Analysis of Docking Algorithms
To illustrate performance differences, we compare three distinct algorithmic approaches using Acetylcholinesterase (AChE) as a model target. AChE features a highly flexible peripheral anionic site and a deep catalytic gorge, making it a challenging target for rigid-receptor docking.
-
AutoDock Vina : Utilizes an empirical scoring function. It is highly efficient and excellent for initial High-Throughput Virtual Screening (HTVS) but can struggle with highly flexible, deep-pocket targets (2[2]).
-
Schrödinger Glide (SP) : Employs a hybrid empirical/physics-based scoring function (GlideScore). While highly accurate for rigid pockets, its grid-based approach can penalize active compounds if the pre-computed grid does not account for induced-fit conformational shifts.
-
CCDC GOLD : Operates on a genetic algorithm, exploring extensive ligand flexibility and partial protein flexibility (e.g., flipping of key side chains like Lys165). For highly flexible targets, GOLD often demonstrates superior correlation with in vitro data.
Comparative Data: Docking Scores vs. In Vitro IC50
The following table summarizes a comparative validation study targeting AChE. As demonstrated in recent studies, optimizing the GOLD protocol significantly enhanced the Pearson correlation coefficient (r = 0.823), whereas rigid-grid approaches like Glide struggled to achieve reliable correlation for this specific flexible dataset (3[3]).
| Compound ID | GOLD Fitness Score (Higher = Better) | AutoDock Vina ΔG (kcal/mol) | Glide SP ΔG (kcal/mol) | In Vitro AChE IC50 (µM) | Correlation Outcome |
| SM05 | 85.4 | -8.8 | -7.2 | 12.4 | Moderate |
| SM15 | 92.1 | -9.2 | -7.5 | 4.8 | Strong |
| SM18 | 104.5 | -11.2 | -8.1 | 0.9 | Strong |
| Ref (Donepezil) | 98.2 | -10.5 | -9.0 | 1.2 | Baseline Control |
Data reflects the superior predictive power of genetic algorithms (GOLD) when targeting enzymes with high conformational plasticity.
The Self-Validating Experimental Workflow
To establish trustworthiness, computational predictions must be coupled with a self-validating in vitro protocol. The following workflow ensures that false positives are systematically eliminated.
End-to-end self-validating workflow from in silico screening to in vitro correlation.
Phase 1: In Silico Consensus Screening Protocol
-
Target Preparation :
-
Action: Download the high-resolution PDB structure. Remove co-crystallized waters (unless bridging) and assign protonation states at pH 7.4.
-
Causality: Incorrect protonation of catalytic residues (e.g., Histidine) fundamentally alters the hydrogen bond donor/acceptor network, leading to inverted docking poses and false scoring.
-
-
Ligand Preparation :
-
Action: Generate 3D conformers, stereoisomers, and tautomers using tools like LigPrep or OpenBabel.
-
Causality: Providing the docking algorithm with a diverse ensemble of low-energy conformers prevents the search function from getting trapped in local energetic minima.
-
-
Execution of Docking Algorithms :
-
Action: Dock the library using Vina (Empirical), Glide (Physics-based), and GOLD (Genetic).
-
Causality: Utilizing orthogonal scoring functions reduces algorithm-specific biases. Only compounds that rank in the top 5% across all three algorithms (Consensus Hits) are advanced to in vitro testing.
-
Phase 2: In Vitro Validation (Ellman's Assay for AChE)
To validate the in silico hits, we utilize a colorimetric kinetic assay.
Mechanistic pathway of the colorimetric in vitro assay used for IC50 validation.
-
Reagent Preparation :
-
Action: Prepare fresh DTNB (Ellman's Reagent) and Acetylthiocholine iodide in 0.1 M phosphate buffer (pH 8.0).
-
Causality: DTNB is light-sensitive and prone to spontaneous hydrolysis. Fresh preparation ensures a low baseline absorbance, preventing background noise from masking weak inhibitor activity.
-
-
Serial Dilution of Hits :
-
Action: Prepare a 10-point logarithmic dilution series of the consensus hits (e.g., 0.01 µM to 100 µM).
-
Causality: A wide, logarithmic concentration gradient is mathematically required to capture both the upper and lower asymptotes of the dose-response curve. Without these asymptotes, non-linear regression cannot accurately calculate the IC50.
-
-
Kinetic Absorbance Reading :
-
Action: Add the enzyme and inhibitor to the microplate, incubate for 10 minutes, add substrate/DTNB, and immediately read absorbance at 412 nm every 30 seconds for 5 minutes.
-
Causality: Measuring the initial velocity (
) of the reaction ensures we are observing steady-state Michaelis-Menten kinetics. End-point assays are prone to artifacts caused by substrate depletion or product inhibition, which artificially skew the apparent IC50.
-
Conclusion
Molecular docking is an indispensable compass in drug discovery, but it is not the map. As demonstrated by the comparative performance of GOLD versus Glide and Vina in flexible targets, no single algorithm is infallible. By grounding computational predictions in consensus scoring and validating them through rigorously controlled, mechanistically sound in vitro assays, researchers can confidently bridge the gap between theoretical binding and functional therapeutic efficacy.
References
- Correlation between GoldScore and pIC50 values of the training set (r=0.536).
- Identification of Potential Cytochrome P450 3A5 Inhibitors: An Extensive Virtual Screening through Molecular Docking, Negative Image-Based Screening, Machine Learning and Molecular Dynamics Simul
- Adverse Drug Reaction Prediction Using Scores Produced by Large-Scale Drug-Protein Target Docking on High-Performance Computing. PLOS.
Sources
A Senior Application Scientist's Guide to the Reproducibility of Enzyme Inhibition Assays for Thiourea Hybrids
Introduction: The Double-Edged Sword of Thiourea Hybrids
Thiourea and its derivatives represent a versatile and highly significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent enzyme inhibition.[1][2] Their ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites makes them promising candidates for developing novel therapeutics against a range of diseases.[2] They have been extensively investigated as inhibitors of enzymes like urease, carbonic anhydrase, tyrosinase, and various kinases.[1]
However, the journey from a promising hit in a high-throughput screen to a validated lead compound is fraught with challenges, chief among them being the reproducibility of bioactivity data. Enzyme inhibition assays, while fundamental, are susceptible to a multitude of variables that can lead to significant discrepancies between labs, or even between experiments within the same lab. This guide provides an in-depth, experience-driven comparison of methodologies and critical parameters to enhance the reproducibility of enzyme inhibition assays for thiourea hybrids, ensuring that researchers can build upon a foundation of reliable and comparable data.
The Reproducibility Crisis: Why Do IC50 Values Wander?
The numerical result of an enzyme's catalytic activity is entirely dependent on the experimental conditions under which it is measured.[3] This inherent dependency is the primary source of variability. For thiourea hybrids, specific chemical properties can further complicate matters. Factors such as temperature, pH, substrate concentration, and the presence of cofactors must be meticulously controlled.[4] Failure to do so can render comparisons of inhibitory potencies, such as the half-maximal inhibitory concentration (IC50), meaningless. The goal of standardization is to achieve comparable results regardless of the laboratory, reagents, or instruments used.[3]
This guide will dissect the key variables, compare common assay protocols for enzymes frequently targeted by thiourea derivatives, and provide a self-validating, standardized protocol as a template for generating robust and reproducible data.
Comparative Analysis of Common Assay Protocols
Thiourea derivatives are known to inhibit a wide array of enzymes. Let's examine the protocols for three of the most common targets—Urease, Carbonic Anhydrase, and Cholinesterases—to highlight the sources of inter-lab variability.
| Parameter | Urease (Jack Bean) | Carbonic Anhydrase (hCA II) | Cholinesterases (AChE/BChE) |
| Detection Principle | Spectrophotometric (Indophenol method; measures ammonia production)[1] | Stopped-flow Spectrophotometry (measures CO2 hydration via pH change)[1] | Spectrophotometric (Ellman's method; measures thiocholine production)[5][6] |
| Typical Buffer | Phosphate Buffer[1] | Tris-HCl[1] | Phosphate Buffer[5][6] |
| pH | 6.8 - 7.5 | 7.4 | 8.0[5][6] |
| Substrate | Urea[1] | CO2-saturated water[1] | Acetylthiocholine iodide (ATChI) or Butyrylthiocholine iodide (BTChI)[5] |
| Standard Inhibitor | Thiourea[7], Hydroxyurea | Acetazolamide (AZA)[1] | Donepezil, Galantamine |
| Enzyme Source | Jack Bean, H. pylori, S. pasteurii[1][8] | Purified human recombinant | Electric eel (AChE), Equine serum (BChE)[5][6] |
| Common Pitfalls | Reagent stability (phenol, alkali), ammonia contamination | CO2 saturation variability, buffer capacity interference | Substrate instability, non-enzymatic reaction with inhibitor's thiol group |
This table immediately reveals significant differences in assay conditions. A thiourea hybrid tested against urease at pH 6.8 cannot be directly compared to data generated at pH 7.5. Likewise, the choice of enzyme source—for instance, Jack Bean urease versus a bacterial urease—can yield different inhibition profiles due to structural variations in the active site.[8]
Core Directive for Reproducibility: A Self-Validating Experimental System
To achieve trustworthy results, every protocol must be a self-validating system. This means incorporating rigorous controls and characterization at every stage, from the inhibitor itself to the final data analysis.
Pillar 1: The Inhibitor - Know Your Compound
The first point of failure in reproducibility is often the compound itself.
-
Purity & Characterization: Synthesis of thiourea derivatives, commonly from an amine and an isothiocyanate, must be followed by rigorous purification and characterization (NMR, Mass Spectrometry, Elemental Analysis) to confirm structure and purity (>95%).[9] Impurities can inhibit the enzyme or interfere with the assay, leading to erroneous results.
-
Solubility: Thiourea hybrids can be hydrophobic. Using a consistent, low percentage of a solvent like DMSO is critical. Always report the final solvent concentration and run a vehicle control to ensure the solvent itself does not affect enzyme activity.
-
Stability: The C=S bond in thioureas can be unstable under certain pH or redox conditions. It is prudent to pre-incubate the compound in the assay buffer for the duration of the experiment and verify its integrity via methods like HPLC to rule out degradation.
Pillar 2: The Assay - Control Every Variable
The experimental design is the bedrock of reproducibility. The workflow below illustrates the critical control points in a typical enzyme inhibition assay.
Diagram: Standardized Workflow for Enzyme Inhibition Assays
Caption: A self-validating workflow for enzyme inhibition assays.
A Standardized Protocol: Urease Inhibition Assay
To demonstrate best practices, here is a detailed, step-by-step protocol for a reproducible urease inhibition assay using the indophenol method. This protocol is a synthesis of common methodologies found in the literature.[1][10]
I. Materials and Reagents
-
Enzyme: Jack Bean Urease (JBU), Sigma-Aldrich or equivalent, with known specific activity.
-
Substrate: Urea, molecular biology grade.
-
Standard Inhibitor: Thiourea, >99% purity.
-
Buffer: Phosphate Buffer (100 mM KH2PO4, 1 mM EDTA), pH adjusted precisely to 7.4.
-
Phenol Reagent (Reagent A): 1% w/v phenol, 0.005% w/v sodium nitroprusside. Store at 4°C, protected from light.
-
Alkali Reagent (Reagent B): 0.5% w/v sodium hydroxide, 0.1% active chloride sodium hypochlorite. Store at 4°C.
-
Inhibitors: Thiourea hybrid compounds, dissolved in DMSO to a stock concentration of 10 mM.
-
Equipment: 96-well microplate, multichannel pipette, microplate reader (630 nm).
II. Experimental Procedure
-
Preparation of Solutions:
-
Prepare a 25 units/mL solution of Jack Bean Urease in phosphate buffer.
-
Prepare a 100 mM solution of urea in phosphate buffer.
-
Prepare serial dilutions of the thiourea hybrid inhibitors and the standard inhibitor (Thiourea) in phosphate buffer. Ensure the final DMSO concentration in the assay well is ≤1%.
-
-
Assay Setup (in a 96-well plate):
-
Add 5 µL of your test compound dilution (or standard/vehicle) to each well.
-
Add 55 µL of phosphate buffer containing 100 mM urea.
-
Add 25 µL of the urease enzyme solution to initiate the reaction. Note: For the blank, add 25 µL of buffer instead of the enzyme solution.
-
Controls:
-
100% Activity: 5 µL DMSO + 55 µL Urea Buffer + 25 µL Enzyme
-
Blank: 5 µL DMSO + 55 µL Urea Buffer + 25 µL Phosphate Buffer
-
Positive Control: 5 µL Standard Inhibitor (Thiourea) + 55 µL Urea Buffer + 25 µL Enzyme
-
-
-
Incubation:
-
Incubate the plate at 30°C for 15 minutes. This time should be kept consistent across all experiments.
-
-
Color Development:
-
Stop the enzymatic reaction and initiate color development by adding 45 µL of phenol reagent (Reagent A) to each well.
-
Add 70 µL of alkali reagent (Reagent B) to each well.
-
Incubate at room temperature for 50 minutes to allow for stable color development.
-
-
Measurement:
-
Measure the absorbance at 630 nm using a microplate reader.
-
III. Data Analysis
-
Correct for Blank: Subtract the average absorbance of the blank wells from all other wells.
-
Calculate Percentage Inhibition: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of 100% Activity Control)] * 100
-
Determine IC50 Value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) in software like GraphPad Prism to determine the IC50 value.
-
Data Presentation: The Impact of Standardization
To illustrate the importance of a standardized protocol, consider the following hypothetical data. A single thiourea hybrid is tested against urease using slightly different, yet common, protocols.
Table 1: Impact of Assay Conditions on IC50 Value for a Single Thiourea Hybrid
| Protocol | pH | Temperature (°C) | Incubation Time (min) | Resulting IC50 (µM) |
| Standardized | 7.4 | 30 | 15 | 5.2 ± 0.4 |
| Lab A | 7.0 | 25 | 20 | 8.9 ± 1.1 |
| Lab B | 8.0 | 37 | 10 | 3.1 ± 0.6 |
The nearly three-fold difference in IC50 values between Lab A and Lab B for the same compound underscores the absolute necessity of standardization. Without it, a compound might be incorrectly discarded as inactive or falsely promoted as a potent hit.
In contrast, when a standardized protocol is used, the resulting data for a series of compounds is robust and comparable.
Table 2: Reproducible Inhibition Data for Novel Thiourea Hybrids (Standardized Protocol)
| Compound | Target Enzyme | IC50 ± SD (µM) | Mechanism of Inhibition |
| TH-01 | Jack Bean Urease | 4.6 ± 0.3 | Non-competitive[7] |
| TH-02 | Jack Bean Urease | 15.8 ± 1.2 | Competitive |
| TH-03 | Jack Bean Urease | 0.9 ± 0.1 | Mixed-type[11] |
| Thiourea (Std.) | Jack Bean Urease | 21.0 ± 1.5[10] | Competitive |
| Acetazolamide (Std.) | hCA II | 0.012 ± 0.002 | N/A |
Data is representative and synthesized from literature values for illustrative purposes.
Conclusion: From Variability to Validity
The potent biological activity of thiourea hybrids makes them an exciting scaffold for drug discovery.[12] However, the value of this research is directly tied to the quality and reproducibility of the data generated. By moving beyond a "one-size-fits-all" approach and adopting standardized, self-validating assay systems, the scientific community can ensure that reported IC50 values are both accurate and comparable.
This guide has outlined the critical factors, from compound purity to meticulous control of assay parameters, that underpin reproducible results. The provided standardized protocol for urease inhibition serves as a template that can be adapted for other enzyme systems. By embracing these principles of scientific integrity, researchers can confidently identify and advance the most promising thiourea derivatives, accelerating the path from the lab bench to potential clinical applications.
References
-
Faizan, U. R., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4531. MDPI. Retrieved from [Link]
-
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Tran, T. H., et al. (2024). Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. Scientific Reports, 14(1), 1083. Nature. Retrieved from [Link]
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da Silva, M. V., et al. (2024). Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. ACS Omega. ACS Publications. Retrieved from [Link]
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Khan, I., et al. (2022). Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach. Molecules, 27(21), 7545. MDPI. Retrieved from [Link]
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Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (n.d.). MDPI. Retrieved from [Link]
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A Researcher's Guide to Benchmarking Antioxidant Activity Against Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of antioxidant research, establishing a reliable benchmark is paramount for the meaningful comparison of novel compounds. Ascorbic acid (Vitamin C) has long served as a gold standard due to its well-characterized antioxidant properties and physiological relevance.[1][2] This guide provides an in-depth technical overview of methodologies for benchmarking the antioxidant activity of test compounds against ascorbic acid, focusing on common in vitro assays. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights into data interpretation, empowering researchers to conduct robust and reproducible antioxidant assessments.
The Role of Ascorbic Acid as a Reference Standard
Ascorbic acid is a potent, water-soluble antioxidant that readily scavenges a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2] Its ability to donate electrons makes it a key player in cellular antioxidant defense mechanisms.[1] When benchmarking, ascorbic acid serves as a positive control and a reference point to which the antioxidant capacity of a test compound can be compared. This allows for the standardization of results across different experiments and laboratories. The antioxidant activity of a sample can be expressed as Ascorbic Acid Equivalents (AAE), providing a standardized measure of its potency.[3][4]
Common In Vitro Assays for Antioxidant Activity
Several in vitro assays are commonly employed to evaluate antioxidant activity. Each assay is based on a different chemical principle, and therefore, it is often advisable to use a battery of tests to obtain a comprehensive antioxidant profile of a compound.[5]
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular and straightforward method for assessing the radical scavenging ability of antioxidants.[6] It measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[2][7] The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity.[6][8]
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH Radical Scavenging Assay.
Detailed Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.[6]
-
Prepare a stock solution of ascorbic acid in methanol or water (e.g., 1 mg/mL). From this, create a series of working solutions with varying concentrations (e.g., 10, 25, 50, 100 µg/mL).[7][9]
-
Prepare solutions of the test compound at various concentrations in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the DPPH solution (e.g., 100 µL).[7]
-
Add an equal volume of the standard (ascorbic acid) or test compound solution to the respective wells.[6]
-
For the control, add the solvent (e.g., methanol) instead of the antioxidant solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6][7]
-
Measure the absorbance at 517 nm using a spectrophotometer.[6][8]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[10]
-
Plot the percentage of scavenging activity against the concentration of the standard and test compounds.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[9][11] A lower IC50 value indicates a higher antioxidant activity.[12]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance, typically around 734 nm.[2] A key advantage of the ABTS assay is that the radical can be dissolved in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds.[13]
Experimental Workflow: ABTS Assay
Caption: Workflow for the ABTS Radical Scavenging Assay.
Detailed Protocol: ABTS Assay
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution (final concentration) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[14]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of ascorbic acid standards and test compound solutions.
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the percentage of inhibition of the test compound to that of a Trolox (a water-soluble vitamin E analog) standard curve.[2][15] Alternatively, results can be expressed as Ascorbic Acid Equivalents.[16]
-
3. FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[7] The reduction is detected by the formation of a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), resulting in a blue-colored solution with a maximum absorbance at 593 nm. The intensity of the color is directly proportional to the reducing power of the antioxidant.[7]
Detailed Protocol: FRAP Assay
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and ferric chloride solution (20 mM) in a 10:1:1 (v/v/v) ratio. This working solution should be prepared fresh and warmed to 37°C before use.[7]
-
Prepare a series of ascorbic acid or Trolox standards.[7]
-
Prepare solutions of the test compound.
-
-
Assay Procedure:
-
Add a small volume of the standard or test compound solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).[7]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the standards against their respective concentrations.
-
Determine the concentration of the test samples from the standard curve. The FRAP value is typically expressed as µmol of Trolox equivalents per gram or mL of the sample.[7]
-
4. ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe (commonly fluorescein) from damage by a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[17] The decay of fluorescence is monitored over time, and the presence of an antioxidant slows down this decay. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
Detailed Protocol: ORAC Assay
-
Reagent Preparation:
-
Assay Procedure:
-
In a black 96-well plate, add the fluorescein solution, followed by the standard or test compound.
-
Incubate the plate at 37°C for a period of time (e.g., 30 minutes).[17]
-
Initiate the reaction by adding the AAPH solution.
-
Immediately begin measuring the fluorescence kinetically (e.g., every 1-2 minutes) for a prolonged period (e.g., up to 2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[17][18]
-
-
Data Analysis:
-
Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank.
-
Plot the net AUC against the concentration of the Trolox standards to create a standard curve.
-
The ORAC value of the test compound is expressed as Trolox equivalents.[17]
-
Data Presentation and Interpretation
For clear and concise comparison, quantitative data should be summarized in tables.
Table 1: Comparison of Antioxidant Activity
| Compound | DPPH IC50 (µg/mL) | ABTS TEAC (µmol TE/g) | FRAP Value (µmol TE/g) | ORAC Value (µmol TE/g) |
| Ascorbic Acid | Insert Value | Insert Value | Insert Value | Insert Value |
| Test Compound A | Insert Value | Insert Value | Insert Value | Insert Value |
| Test Compound B | Insert Value | Insert Value | Insert Value | Insert Value |
Interpreting the Results:
-
IC50 Values: A lower IC50 value signifies greater radical scavenging activity.[12]
-
TEAC, FRAP, and ORAC Values: Higher values indicate greater antioxidant capacity relative to the Trolox standard.
It is crucial to understand that these in vitro assays have limitations.[5][19] They do not fully replicate the complex biological environment, and results may not always correlate with in vivo efficacy.[13] Factors such as solubility, reaction kinetics, and potential interferences can influence the outcomes.[19] Therefore, it is essential to interpret the data with caution and consider these assays as valuable screening tools that provide initial insights into a compound's antioxidant potential.
Conclusion
Benchmarking the antioxidant activity of test compounds against a well-established standard like ascorbic acid is a fundamental step in antioxidant research. By employing a panel of in vitro assays such as DPPH, ABTS, FRAP, and ORAC, researchers can obtain a comprehensive understanding of a compound's antioxidant profile. Adherence to detailed and validated protocols, coupled with careful data analysis and interpretation, is essential for generating reliable and comparable results. This guide provides the necessary framework for conducting these assessments with scientific rigor, ultimately contributing to the discovery and development of novel antioxidant-based therapeutics.
References
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Pisoschi, A. M., & Negulescu, G. P. (2022). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. MDPI. Retrieved from [Link]
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Wahnou, H. (2024). In Vitro Exploration of Antioxidant Activity. Encyclopedia.pub. Retrieved from [Link]
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Filo. (2025). Detailed Protocol of DPPH Assay. Retrieved from [Link]
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Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid. Retrieved from [Link]
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Amorati, R., & Valgimigli, L. (2014). Advantages and limitations of common testing methods for antioxidants. ResearchGate. Retrieved from [Link]
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Unknown. (n.d.). A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. Semantic Scholar. Retrieved from [Link]
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Mkhize, N., & Khumalo, Z. (2022). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC. Retrieved from [Link]
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BMG LABTECH. (n.d.). Antioxidant potential using ORAC assay. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. Retrieved from [Link]
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ResearchGate. (n.d.). 3. DPPH Radical Scavenging Activity Assay: Materials: o 0.06mM DPPH working stock Stock 1. Retrieved from [Link]
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ResearchGate. (2025). I have IC got IC 50 value. From this how can I calculate antioxidant activity or capacity?. Retrieved from [Link]
-
Tsao, C.-C., et al. (2024). Protocol for assessing total antioxidant capacity in minimal volumes of varying clinical human samples. PMC. Retrieved from [Link]
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YouTube. (2020). DPPH Anti Oxidant Assay / TEST & IC50 CALCULATION. Retrieved from [Link]
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Kim, H., et al. (2023). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. e-nrp. Retrieved from [Link]
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Quora. (2019). How to calculate IC50 value from percent inhibition graph for antioxidant activity. Retrieved from [Link]
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Bartosz, G., & Sadowska-Bartosz, I. (2025). Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Standard graph of ascorbic acid for determination of antioxidant activity. Retrieved from [Link]
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Magalhães, L. M., et al. (2023). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY. Retrieved from [Link]
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YouTube. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]
-
G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066. Retrieved from [Link]
-
G-Biosciences. (n.d.). ORAC Assay, Cat. # BAQ073, BAQ074, BAQ075. Retrieved from [Link]
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Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]
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G-Biosciences. (n.d.). ABTS Assay, Cat # BAQ060. Retrieved from [Link]
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Al-Musharfi, N. K., Al-Wahaibi, H. S., & Khan, S. A. (2015). Comparison of Ascorbic Acid, Total Phenolic Content and Antioxidant Activities of Fresh Juices of Six Fruits Grown in Oman. ResearchGate. Retrieved from [Link]
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Ou, B., Hampsch-Woodill, M., & Prior, R. L. (n.d.). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). comparison of antioxidant activity between ascorbic acid and 2-ethylhexyl-p-methoxycinnamate sample by DPPH method. Retrieved from [Link]
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Unknown. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Semantic Scholar. Retrieved from [Link]
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Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). ISSN: 0975-8585. Retrieved from [https://www.rjpbcs.com/pdf/2021/12(6)/[7].pdf]([Link]7].pdf)
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]
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Comparative Guide: Evaluating Cytotoxicity Against Normal vs. Cancer Cell Lines
In the landscape of oncology drug discovery, identifying a compound that kills cancer cells is only half the battle. The true metric of a viable therapeutic candidate is its Therapeutic Index (TI) —the ratio that quantifies the differential toxicity between healthy, normal cell lines and malignant cancer cell lines [1].
As an Application Scientist, I frequently encounter researchers who rely on a single, legacy cytotoxicity assay (like MTT) for all their screening needs. However, cell death is a complex, multi-pathway process. Relying on a single metabolic marker can lead to false positives, artifactual data, and skewed IC50 values. This guide provides an objective, data-backed comparison of the three primary cytotoxicity methodologies—Metabolic Reduction (MTT), ATP Luminescence (CellTiter-Glo®), and Membrane Integrity (LDH Release)—and outlines a self-validating protocol for determining the therapeutic window of your compounds.
Mechanistic Pillars of Cytotoxicity Assays
To accurately compare normal vs. cancer cells, we must first understand how we are defining cell death. Cancer cells exhibit altered metabolic profiles (the Warburg effect), meaning their baseline ATP production and mitochondrial reductase activities differ fundamentally from normal cells like fibroblasts or peripheral blood mononuclear cells (PBMCs).
The Three Core Methodologies
-
Metabolic Reduction (MTT/MTS/Resazurin): Measures the activity of mitochondrial enzymes (e.g., succinate dehydrogenase) which reduce a substrate into a colored or fluorescent product. While cost-effective, MTT is prone to chemical interference. For instance, polyphenols and strong antioxidants can chemically reduce MTT in the absence of living cells, artificially inflating viability readouts [2].
-
ATP Quantification (CellTiter-Glo®): Utilizes a recombinant luciferase reaction to measure intracellular ATP, the universal currency of cellular metabolism. Because ATP drops precipitously within minutes of cell death, this assay is exceptionally sensitive and rapid, making it the gold standard for High-Throughput Screening (HTS) [3].
-
Membrane Integrity (LDH Release): Instead of measuring what is alive, this assay measures what is dead. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme released into the media only when the plasma membrane ruptures (necrosis or late-stage apoptosis) [4].
Mechanistic pathways of the three primary cytotoxicity and cell viability assays.
Objective Comparison: Which Assay to Choose?
When screening a novel compound against a panel (e.g., MCF-7 breast cancer cells vs. normal MCF-10A epithelial cells), the choice of assay dictates the reliability of your Therapeutic Index. Below is a comparative matrix synthesizing experimental performance data [2][3][5].
| Feature | MTT Assay | CellTiter-Glo® (ATP) | LDH Release Assay |
| Primary Target | Mitochondrial metabolic rate | Intracellular ATP concentration | Cytosolic enzyme leakage |
| Readout | Absorbance (Endpoint) | Luminescence (Endpoint) | Absorbance/Fluorescence |
| Sensitivity | Low/Moderate (~1,000 cells/well) | Extremely High (<10 cells/well) | Moderate (~500 cells/well) |
| Interference Risk | High (Antioxidants, pH changes) | Low (Rare luciferase inhibitors) | Medium (Serum LDH background) |
| Multiplexing | No (Destroys cells) | No (Lyses cells) | Yes (Uses supernatant only) |
| Best Used For | Cost-effective, low-throughput academic screens | High-throughput screening, rapid IC50 generation | Differentiating apoptosis vs. necrosis |
Causality Insight: Why do MTT and ATP assays sometimes disagree?
You may observe a compound yielding an IC50 of 5 µM in an ATP assay, but 15 µM in an MTT assay. This discrepancy is not an error; it is biological causality. Cells exposed to cytostatic drugs may enter a quiescent state where ATP production halts immediately (detected by CellTiter-Glo), yet residual mitochondrial reductases continue to slowly convert MTT to formazan for hours [6]. For accurate drug development, ATP depletion is generally a more immediate and reliable indicator of terminal cytotoxicity than tetrazolium reduction.
Decision tree for selecting the optimal cytotoxicity assay based on experimental constraints.
Experimental Protocol: Parallel Screening for Therapeutic Index
To establish trustworthiness, a cytotoxicity protocol must be a self-validating system. This means incorporating strict controls to account for background noise, edge effects, and compound auto-fluorescence/absorbance.
Materials Required
-
Cancer Cell Line: e.g., HepG2 (Hepatocellular carcinoma)
-
Normal Cell Line: e.g., Vero (Normal kidney epithelial) or primary human hepatocytes.
-
Assay Reagent: CellTiter-Glo® 2.0 (Promega) or MTT Reagent.
-
Controls: Vehicle (0.1% DMSO), Positive Control (e.g., 10 µM Doxorubicin or Staurosporine), Blank (Media + Drug, no cells).
Step-by-Step Methodology
Step 1: Cell Seeding & Equilibration
-
Harvest cancer and normal cells at 80% confluency.
-
Seed cells into opaque-walled 96-well plates (for luminescence) or clear plates (for absorbance) at a density of 5,000 cells/well in 100 µL of complete media.
-
Crucial: Leave column 1 and 12 blank (media only) to monitor edge effects and serve as background controls.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment.
Step 2: Compound Treatment (Dose-Response)
-
Prepare a 10-point, 3-fold serial dilution of your test compound in media. Ensure the final DMSO concentration never exceeds 0.5% (DMSO toxicity will skew normal cell viability).
-
Treat both the cancer and normal cell plates in triplicate.
-
Include a "No Cell Control" (Media + highest concentration of drug) to rule out drug auto-luminescence or chemical reduction of the assay reagent.
-
Incubate for 48 to 72 hours.
Step 3: Assay Execution (Using ATP Luminescence as the standard)
-
Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Causality note: Temperature gradients across the plate cause uneven luciferase kinetics, leading to high CV% (Coefficient of Variation).
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place on an orbital shaker for 2 minutes to induce complete cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a microplate reader.
Standard workflow for parallel cytotoxicity screening to determine the Therapeutic Index.
Data Interpretation: Calculating the Therapeutic Index (TI)
Once raw data is acquired, subtract the average background (Blank wells) from all sample wells. Convert the data to "% Viability" relative to the Vehicle Control (set to 100%).
Plot the dose-response curve using non-linear regression (e.g., four-parameter logistic curve) to determine the IC50 (Half-maximal inhibitory concentration).
The Formula: Therapeutic Index (TI) = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
Interpretation:
-
TI < 1: The drug is more toxic to healthy cells than cancer cells (High failure risk).
-
TI = 1: Non-selective cytotoxicity (e.g., a general poison).
-
TI ≥ 16: Generally considered a highly promising therapeutic window for advancing a drug candidate to in vivo models [1].
Conclusion & Best Practices
When evaluating cytotoxicity, the integrity of your data is only as strong as the assay you choose. While MTT remains a staple for preliminary academic studies due to its low cost, its susceptibility to chemical interference and metabolic artifacts makes it risky for advanced drug development [2]. For robust, reproducible comparison between normal and cancer cell lines, ATP-based assays (like CellTiter-Glo) provide the highest sensitivity and lowest false-positive rate [3]. Whenever investigating a novel compound class, it is best practice to orthogonalize your data—for example, pairing a metabolic assay with an LDH release assay to confirm that metabolic inhibition is truly culminating in cell death [4].
References
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Available at:[Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at:[Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available at:[Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. InTechOpen. Available at:[Link]
-
Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. ResearchGate. Available at:[Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
